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  • Product: 4,6,8-Trichloroquinoline
  • CAS: 855763-15-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Thermodynamic Stability and Melting Point of 4,6,8-Trichloroquinoline

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the characterization of the thermodynamic stability and melting point...

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Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the thermodynamic stability and melting point of 4,6,8-trichloroquinoline. As a halogenated quinoline derivative, this compound holds potential as a versatile synthetic intermediate in pharmaceutical and materials science research.[1] A thorough understanding of its physicochemical properties is paramount for its effective application and for ensuring the robustness of downstream processes. This document outlines the theoretical underpinnings and provides detailed, field-proven experimental protocols for determining these critical parameters. It is designed to equip researchers with the necessary knowledge to conduct these analyses, interpret the resulting data, and understand the structure-property relationships that govern the behavior of this and related molecules.

Introduction: The Significance of Physicochemical Characterization

4,6,8-Trichloroquinoline belongs to the class of halogenated heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.[1] The precise arrangement of chloro-substituents on the quinoline scaffold can profoundly influence its intermolecular interactions, crystal packing, and, consequently, its thermodynamic stability and melting point.[2][3]

For drug development professionals, these parameters are not merely academic data points. The thermodynamic stability of an active pharmaceutical ingredient (API) or intermediate dictates its shelf-life, storage conditions, and potential degradation pathways.[4] The melting point is a crucial indicator of purity and is a key parameter in formulation development, such as in melt-based processes.[5][6] Therefore, the accurate determination of these properties is a foundational step in the journey from a novel compound to a viable product.

This guide will provide a "first-principles" approach, detailing the requisite experimental methodologies for a researcher to characterize 4,6,8-trichloroquinoline.

Thermodynamic Stability Assessment via Differential Scanning Calorimetry (DSC)

The thermodynamic stability of a compound refers to its resistance to decomposition under thermal stress. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in heat flow between a sample and a reference as a function of temperature.[7][8][9] This allows for the determination of thermal transitions such as melting, crystallization, and decomposition.[9][10]

Theoretical Principles of DSC

In a DSC experiment, the sample and an inert reference are subjected to a controlled temperature program. When the sample undergoes a thermal transition, heat is either absorbed (endothermic process, e.g., melting) or released (exothermic process, e.g., decomposition), creating a temperature difference between the sample and the reference. The instrument measures the heat flow required to maintain both at the same temperature. The resulting thermogram plots heat flow against temperature, with peaks indicating thermal events.[7][10] For quinoline compounds, DSC can reveal their thermal stability and decomposition behavior.[4]

Experimental Protocol for DSC Analysis of 4,6,8-Trichloroquinoline

This protocol outlines the steps for determining the thermal stability profile of 4,6,8-trichloroquinoline.

Materials and Equipment:

  • 4,6,8-Trichloroquinoline (ensure high purity, verified by techniques such as HPLC or NMR)

  • Differential Scanning Calorimeter (DSC)

  • Aluminum or hermetically sealed sample pans and lids

  • Crimper for sealing pans

  • Microbalance (accurate to ±0.01 mg)

  • Inert purge gas (e.g., nitrogen or argon)

Procedure:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of finely powdered 4,6,8-trichloroquinoline into a tared aluminum sample pan.[11] A fine powder ensures efficient and reproducible heat transfer.[11]

    • Hermetically seal the pan using a crimper. This is crucial to prevent sublimation or volatilization of the sample during heating.

    • Prepare an empty, sealed aluminum pan as the reference.

  • Instrument Setup and Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium, zinc) according to the manufacturer's instructions.

    • Place the sample pan in the sample holder and the reference pan in the reference holder.

    • Set the initial temperature to a baseline well below the expected melting point (e.g., 25 °C).

    • Set the final temperature to a point beyond any expected transitions to ensure the entire thermal profile is captured (e.g., 350 °C).

    • Select a heating rate, typically 10 °C/min for initial screening.

    • Set the purge gas flow rate (e.g., 50 mL/min) to maintain an inert atmosphere and prevent oxidative decomposition.

  • Data Acquisition:

    • Initiate the temperature program and record the heat flow as a function of temperature.

  • Data Analysis:

    • Analyze the resulting thermogram to identify thermal events.

    • The melting point (Tm) is typically determined as the onset or peak of the endothermic melting peak.

    • The decomposition temperature (Td) is identified by the onset of a sharp exothermic or endothermic peak following the melt.

    • Integrate the area under the melting peak to determine the enthalpy of fusion (ΔHfus).

Visualization of the DSC Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis weigh Weigh 2-5 mg of 4,6,8-Trichloroquinoline seal Seal in Hermetic Pan weigh->seal load Load Sample & Reference seal->load calibrate Calibrate DSC calibrate->load program Set Temperature Program (e.g., 25-350 °C at 10 °C/min) load->program run Run Experiment program->run thermogram Generate Thermogram run->thermogram analyze Analyze Peaks: - Melting Point (Tm) - Decomposition (Td) - Enthalpy of Fusion (ΔHfus) thermogram->analyze

Caption: Workflow for DSC analysis of 4,6,8-trichloroquinoline.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[6] For a pure compound, this occurs over a narrow temperature range (typically 0.5-1.0 °C). Impurities tend to depress and broaden the melting range, making it a reliable indicator of purity.[5][12]

The Capillary Method: A Gold Standard

The capillary method is a widely used and reliable technique for determining the melting point of a solid.[5] It involves heating a small sample packed into a capillary tube and visually observing the melting process.[5]

Experimental Protocol for Melting Point Determination

Materials and Equipment:

  • 4,6,8-Trichloroquinoline (dry and finely powdered)[11]

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (sealed at one end)

  • Spatula

  • Watch glass

Procedure:

  • Sample Preparation:

    • Place a small amount of the dry, crystalline 4,6,8-trichloroquinoline onto a watch glass.

    • Gently press the open end of a capillary tube into the sample to collect a small plug of material.[13]

    • Tap the sealed end of the capillary tube on a hard surface to pack the sample down to a height of 2-3 mm.[5][13]

  • Measurement:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • For an unknown compound, perform a rapid initial determination by heating at a fast rate (e.g., 10-20 °C/min) to find an approximate melting range.[13]

    • Allow the apparatus to cool.

    • For an accurate measurement, prepare a new sample and heat rapidly to about 15-20 °C below the approximate melting point.

    • Then, decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium between the sample, heating block, and thermometer.[13]

  • Observation and Recording:

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[13]

    • Repeat the measurement with a fresh sample to ensure reproducibility.

Visualization of the Capillary Method Setup

Melting_Point_Apparatus cluster_apparatus Melting Point Apparatus heating_block Heating Block thermometer Thermometer capillary_tube Capillary Tube with Sample magnifier Magnifying Lens magnifier->capillary_tube Focuses on light_source Light Source light_source->capillary_tube Illuminates observer Observer's Eye observer->magnifier Views

Caption: Schematic of a capillary melting point apparatus.

Synthesis of Data and Expected Trends

Influence of Halogenation on Melting Point and Stability

The presence of three chlorine atoms on the quinoline ring is expected to significantly influence its physicochemical properties.

  • Melting Point: The introduction of halogens generally increases the molecular weight and polarizability, leading to stronger van der Waals forces and dipole-dipole interactions.[2][14] This typically results in a higher melting point compared to the parent quinoline molecule. The substitution pattern also plays a crucial role; molecules with higher symmetry tend to pack more efficiently into a crystal lattice, leading to higher melting points.[3][15]

  • Thermodynamic Stability: The presence of halogens can increase the thermal stability of aromatic compounds.[4] The strong C-Cl bonds contribute to the overall stability of the molecule. The decomposition of halogenated organic compounds often proceeds via the cleavage of these C-halogen bonds.[16] DSC and Thermogravimetric Analysis (TGA) would be instrumental in quantifying this stability.[4]

Data Summary Table (Hypothetical)

The following table should be populated with experimental data upon completion of the analyses described above. For context, melting points of related compounds are included.

PropertyExpected Value for 4,6,8-TrichloroquinolineComparative Data
Melting Point (Tm) To be determined experimentally4,7-Dichloroquinoline: 84-86 °C[17]8-Chloroquinoline: Liquid at RT[18]
Enthalpy of Fusion (ΔHfus) To be determined from DSC-
Decomposition Temp. (Td) To be determined from DSC/TGA-

Conclusion

The thermodynamic stability and melting point of 4,6,8-trichloroquinoline are critical parameters that underpin its potential applications in research and development. This guide has provided the theoretical background and detailed experimental protocols necessary for the robust and accurate determination of these properties using Differential Scanning Calorimetry and the capillary melting point method. By following these self-validating systems, researchers can generate high-quality data, enabling informed decisions in drug design, formulation, and materials science endeavors. The principles outlined herein are broadly applicable to the characterization of other novel chemical entities.

References

  • Melting point determination. (n.d.). Edisco. Retrieved from [Link]

  • Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • Thermal decomposition and stability of quinoline compounds using thermogravimetry and differential scanning calorimetry. (n.d.). ResearchGate. Retrieved from [Link]

  • DETERMINATION OF MELTING POINTS. (n.d.). Retrieved from [Link]

  • Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE. Retrieved from [Link]

  • 4,6,8-Trichloro-2-(Trifluoromethyl)Quinoline CAS NO 18706-37-1. (n.d.). ChemicalCell. Retrieved from [Link]

  • Group 17: General Properties of Halogens. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Properties of Halogenated Compounds. (n.d.). Open Oregon Educational Resources. Retrieved from [Link]

  • 4,6,8-Trichloro-2-phenylquinoline — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2023, March 24). MDPI. Retrieved from [Link]

  • Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. (2024, December 30). MDPI. Retrieved from [Link]

  • 4,6,8-Trimethylquinoline. (n.d.). PubChem. Retrieved from [Link]

  • Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. (2019, September 27). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • 4,6,8-Trichloro-2-(trifluoromethyl)quinoline — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Melting Point. (n.d.). Retrieved from [Link]

  • Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. (n.d.). ChemRxiv. Retrieved from [Link]

  • Thermal Decomposition Studies of Halogenated Organic Compounds. (1997, June 25). SciSpace. Retrieved from [Link]

  • Boiling Point and Melting Point in Organic Chemistry. (2024, June 6). Chemistry Steps. Retrieved from [Link]

  • Differential scanning calorimetry in life science: thermodynamics, stability, molecular recognition and application in drug design. (n.d.). SciSpace. Retrieved from [Link]

  • Differential scanning calorimetry in life science: thermodynamics, stability, molecular recognition and application in drug design. (n.d.). PubMed. Retrieved from [Link]

  • The synthesis of 4,6- and 4,8-dichloroquinoline. (1946, July). Journal of the American Chemical Society. Retrieved from [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000, December 18). MDPI. Retrieved from [Link]

  • Differential Scanning Calorimetry (DSC). (n.d.). Malvern Panalytical. Retrieved from [Link]

  • Differential Scanning Calorimeter (DSC/DTA). (2026, February 9). NETZSCH Analyzing & Testing. Retrieved from [Link]

  • Estimation of the Thermodynamic Properties of C-H-N-O-S-Halogen Compounds at 298.15 K. (2009, October 15). National Institute of Standards and Technology. Retrieved from [Link]

  • 8-Chloroquinoline. (n.d.). PubChem. Retrieved from [Link]

  • The thermodynamic properties of 1,2,3,4- and 5,6,7,8-tetrahydroquinolines. (1989, April 1). Office of Scientific and Technical Information. Retrieved from [Link]

  • Phase Equilibria and Thermodynamic Description of Alloys of 8-Hydroxyquinoline – 4-Chlorobenzoic acid. (n.d.). IISTE. Retrieved from [Link]

  • 4,6-Dichloro-8-iodo-1,2,3,4-tetrahydroquinoline. (2026, March 7). PubChem. Retrieved from [Link]

  • Thermodynamic factors controlling the interaction of quinoline antimalarial drugs with ferriprotoporphyrin IX. (1997, November 1). PubMed. Retrieved from [Link]

  • and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. (2023, February 24). ChemRxiv. Retrieved from [Link]

  • Selected values of chemical thermodynamic properties. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 4,6,8-Trichloroquinoline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 4,6,8-Trichloroquinoline is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is a signif...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6,8-Trichloroquinoline is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is a significant structural motif in numerous synthetic compounds with a wide range of applications in medicinal chemistry, materials science, and agrochemicals. The substitution pattern of chlorine atoms on the quinoline ring system critically influences the molecule's chemical reactivity, physical properties, and biological activity. This guide provides a comprehensive overview of 4,6,8-trichloroquinoline, including its fundamental properties, potential synthetic routes, and prospective applications, with a focus on its relevance to researchers in drug development and organic synthesis.

Core Molecular Attributes

The fundamental molecular and physical properties of 4,6,8-trichloroquinoline are summarized in the table below.

PropertyValueReference(s)
CAS Registry Number 855763-15-4[1]
Molecular Formula C₉H₄Cl₃N[1]
Molecular Weight 232.49 g/mol [1]
Canonical SMILES C1=CC(=C2C(=C1)C(=CC=N2)Cl)Cl
Physical Appearance Solid (predicted)
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.

Synthesis and Spectroscopic Characterization

While specific, detailed synthetic protocols for 4,6,8-trichloroquinoline are not extensively reported in peer-reviewed literature, its synthesis can be conceptualized through established methods for quinoline ring formation and chlorination.

Plausible Synthetic Pathways

One of the most versatile methods for quinoline synthesis is the Knorr Quinoline Synthesis . This reaction involves the condensation of a β-ketoanilide under acidic conditions. For 4,6,8-trichloroquinoline, a plausible precursor would be an appropriately substituted aniline, such as 2,4-dichloroaniline, reacting with a suitable β-ketoester, followed by cyclization and subsequent chlorination steps.

Another general approach is the direct chlorination of a pre-formed quinoline or hydroxyquinoline precursor. The regioselectivity of electrophilic chlorination is directed by the existing substituents and the electron-deficient nature of the pyridine ring.

Plausible_Synthetic_Pathway cluster_0 Knorr-type Synthesis cluster_1 Direct Chlorination Pathway Aniline 2,4-Dichloroaniline Intermediate1 β-Ketoanilide Intermediate Aniline->Intermediate1 + Ketoester β-Ketoester Ketoester->Intermediate1 Cyclization Acid-catalyzed Cyclization Intermediate1->Cyclization Hydroxyquinoline Substituted Hydroxyquinoline Cyclization->Hydroxyquinoline Chlorination1 Chlorination Hydroxyquinoline->Chlorination1 Product1 4,6,8-Trichloroquinoline Chlorination1->Product1 Quinoline Quinoline Precursor Chlorination2 Multi-step Chlorination Quinoline->Chlorination2 Product2 4,6,8-Trichloroquinoline Chlorination2->Product2

Caption: Plausible synthetic strategies for 4,6,8-trichloroquinoline.

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The specific chemical shifts and coupling constants would be influenced by the positions of the chlorine atoms.

  • ¹³C NMR: The carbon NMR spectrum would display nine distinct signals for the quinoline core. The carbons bearing chlorine atoms would exhibit chemical shifts influenced by the electronegativity of the chlorine.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 232, with a characteristic isotopic pattern due to the presence of three chlorine atoms (M, M+2, M+4, M+6). Fragmentation would likely involve the loss of chlorine atoms and cleavage of the quinoline ring system. For comparison, the related compound 4,6,8-trichloro-2-methylquinoline shows predicted mass-to-charge ratios for various adducts, which can give an indication of the expected fragmentation patterns[2].

Reactivity and Potential Applications

The reactivity of 4,6,8-trichloroquinoline is dictated by the electron-withdrawing nature of the three chlorine atoms and the nitrogen atom in the quinoline ring. This makes the ring system electron-deficient and susceptible to nucleophilic substitution reactions, particularly at the 4-position.

Key Reactions
  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 4-position is generally the most labile and susceptible to displacement by nucleophiles such as amines, alcohols, and thiols. This reactivity is a cornerstone for the synthesis of a diverse range of functionalized quinoline derivatives.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bonds can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, to form C-C and C-N bonds. These reactions are pivotal in the synthesis of complex molecules with potential biological activity. For instance, the Suzuki-Miyaura cross-coupling of a related dibromo-chloroquinoline has been used to synthesize 4,6,8-triarylquinoline derivatives[3].

Reactivity_and_Applications cluster_reactivity Key Reactivity cluster_applications Potential Applications TCQ 4,6,8-Trichloroquinoline SnAr Nucleophilic Aromatic Substitution (SₙAr) TCQ->SnAr CrossCoupling Pd-Catalyzed Cross-Coupling TCQ->CrossCoupling Pharma Pharmaceutical Intermediates (Anti-infectives, Oncology) SnAr->Pharma Agrochem Agrochemical Synthesis (Pesticides, Herbicides) SnAr->Agrochem CrossCoupling->Pharma CrossCoupling->Agrochem Materials Materials Science (OLEDs, Semiconductors) CrossCoupling->Materials

Caption: Reactivity and potential applications of 4,6,8-trichloroquinoline.

Potential Applications in Drug Development and Materials Science

While the biological activity of 4,6,8-trichloroquinoline itself is not well-documented, the broader class of chlorinated quinolines exhibits a wide range of pharmacological properties. These compounds are known to have potential as anticancer, antimalarial, antibacterial, and antiviral agents[4]. The specific substitution pattern of 4,6,8-trichloroquinoline makes it a valuable scaffold for the development of novel therapeutic agents.

In the field of materials science, the electron-deficient nature of the quinoline ring in polychlorinated derivatives makes them interesting building blocks for organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and semiconductors[5].

Safety and Handling

As with any halogenated aromatic compound, 4,6,8-trichloroquinoline should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Direct contact with skin and eyes should be avoided, and inhalation of dust or vapors should be minimized. For disposal, local regulations for hazardous chemical waste must be followed.

Conclusion

4,6,8-Trichloroquinoline is a chemical entity with significant, yet largely untapped, potential in synthetic chemistry. While detailed experimental data for this specific isomer is limited, its structural relationship to a wide array of biologically active and materially relevant quinoline derivatives suggests a high probability of interesting properties. The information and inferred research strategies outlined in this guide are intended to provide a foundational understanding for researchers and drug development professionals to explore the utility of this and related molecules. Further investigation into the synthesis, reactivity, and biological profiling of 4,6,8-trichloroquinoline is warranted to fully unlock its potential.

References

  • ChemicalCell. 4,6,8-Trichloro-2-(Trifluoromethyl)Quinoline CAS NO 18706-37-1. Available from: [Link]

  • ResearchGate. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Available from: [Link]

  • PubMed. The synthesis of 4,6- and 4,8-dichloroquinoline. Available from: [Link]

  • PubChemLite. 4,6,8-trichloro-2-methylquinoline (C10H6Cl3N). Available from: [Link]

  • PMC. 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Antimicrobial Activity Screening Protocols for 4,6,8-Trichloroquinoline Derivatives

Target Audience: Researchers, scientists, and drug development professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Mechanistic Rationale The quinoline scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Mechanistic Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, widely recognized for its broad-spectrum antimicrobial properties. Specifically, 4,6,8-trichloroquinoline derivatives represent a highly optimized subclass where the strategic placement of electron-withdrawing chlorine atoms at the 4, 6, and 8 positions fundamentally alters the molecule's pharmacokinetics and pharmacodynamics.

Causality of Structural Design:

  • C6 and C8 Halogenation: Increases the overall lipophilicity of the molecule, significantly enhancing its ability to penetrate the lipid-rich bacterial cell membrane and the complex outer membrane of Gram-negative bacteria.

  • C4 Halogenation: Provides a highly reactive site for target binding or further synthetic derivatization.

Mechanistically, these derivatives primarily act by inhibiting bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), stabilizing the DNA-enzyme cleavage complex and leading to fatal double-strand DNA breaks . Furthermore, recent structural-activity relationship (SAR) studies indicate that highly halogenated quinolines can also disrupt outer membrane transport proteins (such as LptA) in Gram-negative pathogens, offering a dual-target mechanism that mitigates rapid resistance development .

MOA TCQ 4,6,8-Trichloroquinoline (Highly Lipophilic) Membrane Bacterial Cell Membrane (Enhanced Penetration) TCQ->Membrane Diffusion Gyrase DNA Gyrase / Topo IV (Primary Targets) Membrane->Gyrase Intracellular Accumulation Complex Stable Cleavage Complex (Replication Blocked) Gyrase->Complex Target Binding Death Bacterial Cell Death (Bactericidal Effect) Complex->Death DNA Fragmentation

Fig 1. Mechanistic pathway of 4,6,8-trichloroquinoline inducing bacterial cell death.

Experimental Design & Methodological Framework

To accurately evaluate the antimicrobial efficacy of 4,6,8-trichloroquinoline derivatives, a tiered screening workflow must be employed. Because these compounds are highly hydrophobic, stringent solvent controls must be integrated into every step to prevent false-positive results caused by vehicle toxicity.

Workflow Prep Compound Prep (DMSO Stock) MIC Primary Screen (Broth Microdilution) Prep->MIC MBC Secondary Screen (Agar Plating) MIC->MBC If MIC active Kill Time-Kill Kinetics (Dynamic Assay) MIC->Kill Select conc. Biofilm Anti-Biofilm Assay (Crystal Violet) MIC->Biofilm Sub-MIC

Fig 2. Sequential antimicrobial screening workflow for halogenated quinoline derivatives.

Detailed Experimental Protocols

Protocol 3.1: Compound Preparation and Solubility Management

Due to the trichloro-substitution, these derivatives exhibit poor aqueous solubility.

  • Stock Solution: Dissolve the 4,6,8-trichloroquinoline derivative in 100% molecular-biology grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Working Aliquots: Store at -20°C in amber vials to prevent photodegradation.

  • Aqueous Dilution: Dilute the stock in the assay media immediately prior to the experiment.

    • Causality: The final concentration of DMSO in any biological assay well must never exceed 1% (v/v) . Higher concentrations disrupt bacterial lipid bilayers, artificially inflating the compound's apparent efficacy.

Protocol 3.2: Primary Screening via Broth Microdilution (MIC Determination)

This protocol strictly adheres to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for aerobic bacteria .

  • Media Selection: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: Physiological concentrations of calcium ( Ca2+ ) and magnesium ( Mg2+ ) are critical for stabilizing the bacterial outer membrane and ensuring reproducible binding of quinoline derivatives.

  • Step-by-Step:

    • Prepare a 96-well round-bottom microtiter plate. Add 50 µL of CAMHB to columns 2–12.

    • Add 100 µL of the compound (at 2x the highest desired test concentration, e.g., 128 µg/mL) to column 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing through column 10. Discard 50 µL from column 10.

    • Prepare the bacterial inoculum from a 0.5 McFarland standard suspension, diluted 1:150 in CAMHB to achieve ≈5×105 CFU/mL.

    • Add 50 µL of the inoculum to columns 1–11. (Column 11 is the growth control; Column 12 is the sterility control).

    • Incubate the plate at 35°C ± 2°C for 16–20 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) visually as the lowest concentration completely inhibiting bacterial growth.

  • Self-Validation Checkpoint: The assay is only valid if the positive control (e.g., Ciprofloxacin) yields an MIC within the CLSI-accepted Quality Control range for the specific ATCC strain, and the vehicle control (1% DMSO) shows equal turbidity to the untreated growth control.

Protocol 3.3: Time-Kill Kinetics Assay

To determine whether the 4,6,8-trichloroquinoline derivative is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

  • Step-by-Step:

    • Inoculate 10 mL of CAMHB with the test organism to a starting density of 5×105 CFU/mL.

    • Add the test compound at concentrations of 1x, 2x, and 4x the established MIC.

    • Incubate at 35°C with shaking (200 rpm).

    • At time intervals (0, 2, 4, 8, 12, and 24 hours), remove 100 µL aliquots, serially dilute in sterile PBS, and plate on Mueller-Hinton Agar.

    • Incubate plates for 24 hours and enumerate colonies. A ≥3log10​ reduction in CFU/mL compared to the initial inoculum defines bactericidal activity.

  • Self-Validation Checkpoint: The starting inoculum must be confirmed retrospectively via the 0-hour plate count to be exactly 5×105 to 1×106 CFU/mL. Deviations >0.5 log invalidate the kinetic curve.

Protocol 3.4: Biofilm Inhibition Assay (Crystal Violet Method)

Halogenated quinolines often exhibit excellent penetration into the exopolysaccharide (EPS) matrix of biofilms.

  • Step-by-Step:

    • Grow biofilm-forming strains (e.g., P. aeruginosa PAO1) in Tryptic Soy Broth (TSB) supplemented with 1% glucose to promote EPS production.

    • Seed 100 µL of bacterial suspension ( 1×106 CFU/mL) into a flat-bottom 96-well plate containing sub-MIC concentrations of the compound.

    • Incubate statically at 37°C for 24 hours.

    • Carefully aspirate planktonic cells and wash the wells 3x with sterile PBS.

    • Fix the biofilm with 99% methanol for 15 minutes, then air dry.

    • Stain with 0.1% Crystal Violet for 15 minutes, wash rigorously with distilled water, and solubilize the bound dye with 33% glacial acetic acid.

    • Measure absorbance at 590 nm ( OD590​ ).

  • Self-Validation Checkpoint: The OD590​ of the untreated biofilm control must be at least 3x higher than the background (media-only) well to ensure robust biofilm formation occurred prior to assessing inhibition.

Quantitative Data Interpretation

The following table summarizes the expected baseline MIC ranges and interpretation criteria for highly halogenated quinoline derivatives against standard ESKAPE pathogens.

Pathogen StrainGram StatusExpected MIC Range (µg/mL)Interpretation / Actionable Insight
Staphylococcus aureus (ATCC 29213)Positive0.25 – 2.0High susceptibility; primary target is Topoisomerase IV.
Escherichia coli (ATCC 25922)Negative1.0 – 8.0Moderate susceptibility; requires outer membrane penetration.
Pseudomonas aeruginosa (ATCC 27853)Negative4.0 – 32.0Often subject to efflux pump expulsion. If MIC >16, consider testing with an efflux pump inhibitor (e.g., PAβN).
Acinetobacter baumannii (Clinical)Negative2.0 – 16.0Evaluate dual-target (LptA/Gyrase) binding efficacy.

References

  • Fu, H.-G., et al. "Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents." Molecules, vol. 24, no. 3, 2019, p. 548. URL:[Link]

  • Clinical and Laboratory Standards Institute (CLSI). "M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition." CLSI Standards, 2024. URL:[Link]

Application

Application Note: High-Yield Laboratory Synthesis of 4,6,8-Trichloroquinoline

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Compound Focus: 4,6,8-Trichloroquinoline (CAS: 855763-15-4) [1] Introduction and Mechanistic Rationale Halogenated...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Compound Focus: 4,6,8-Trichloroquinoline (CAS: 855763-15-4) [1]

Introduction and Mechanistic Rationale

Halogenated quinolines are privileged scaffolds in drug discovery, serving as critical intermediates in the synthesis of antimalarials, kinase inhibitors, and novel antibacterial agents. The synthesis of 4,6,8-trichloroquinoline requires a strategic approach to ensure regioselective functionalization.

The most robust and scalable laboratory method involves a two-stage convergent pathway. The first stage utilizes a Gould-Jacobs-type condensation and thermal cyclization of 2,4-dichloroaniline to form the quinoline core (6,8-dichloroquinolin-4-ol) [2]. The second stage, which is the primary focus of this protocol, involves the deoxychlorination of the C4-hydroxyl group using phosphorus oxychloride ( POCl3​ ).

Mechanistic Insight: The Role of Catalytic DMF

While POCl3​ can act as both solvent and reagent, the reaction is significantly optimized by the addition of catalytic N,N-dimethylformamide (DMF). DMF reacts with POCl3​ to form a highly electrophilic Vilsmeier-Haack intermediate (chloromethylene-N,N-dimethyliminium chloride). This intermediate rapidly activates the tautomeric quinolone oxygen, facilitating a nucleophilic aromatic substitution ( SN​Ar ) by the chloride ion. This catalytic intervention lowers the activation energy, reduces required reflux times from >12 hours to 3-4 hours, and minimizes the formation of tarry byproducts.

Reaction Pathway Visualization

SynthesisPathway A 2,4-Dichloroaniline (CAS: 554-00-7) B EMME Condensation A->B C Thermal Cyclization (Dowtherm A, 250°C) B->C D 6,8-Dichloroquinolin-4-ol (CAS: 57935-38-3) C->D E Deoxychlorination (POCl3 + cat. DMF) D->E F 4,6,8-Trichloroquinoline (CAS: 855763-15-4) E->F

Chemical synthesis workflow for 4,6,8-trichloroquinoline via Gould-Jacobs and chlorination.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters for the critical deoxychlorination step.

Reagent / ParameterRoleEquivalentsAmount (per 10g scale)Target Temperature
6,8-Dichloroquinolin-4-ol Starting Material1.0 eq10.0 g (46.7 mmol)N/A
Phosphorus Oxychloride ( POCl3​ ) Reagent / Solvent5.0 eq21.8 mL (233.5 mmol)105 °C (Reflux)
N,N-Dimethylformamide (DMF) Catalyst0.1 eq0.36 mL (4.67 mmol)N/A
Ammonium Hydroxide (28%) Quench / NeutralizationExcess~100 mL< 10 °C (Ice Bath)
Expected Yield Target ProductN/A8.5 - 9.5 g (78-88%) N/A

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Reflux

Self-Validating Checkpoint: 6,8-dichloroquinolin-4-ol is largely insoluble in POCl3​ at room temperature. The reaction progress can be visually validated as the suspension transitions into a homogeneous, dark amber solution upon heating and intermediate formation.

  • Purging: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (or nitrogen inlet). Flush the system with dry nitrogen for 5 minutes.

  • Charging: Add 10.0 g of 6,8-dichloroquinolin-4-ol to the flask.

  • Reagent Addition: Carefully add 21.8 mL of POCl3​ to the flask. Safety Note: POCl3​ is highly corrosive and reacts violently with moisture. Perform this step in a well-ventilated fume hood.

  • Catalysis: Inject 0.36 mL of anhydrous DMF directly into the stirring mixture. A slight exothermic reaction and color change may be observed.

  • Reflux: Heat the reaction mixture to 105 °C using an oil bath or heating mantle. Maintain reflux for 3 to 4 hours.

  • Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (4:1). The starting material ( Rf​≈0.1 ) will disappear, replaced by a highly non-polar product spot ( Rf​≈0.7 ).

Phase 2: Quenching and Isolation

Causality Insight: POCl3​ hydrolysis generates phosphoric acid and hydrogen chloride ( POCl3​+3H2​O→H3​PO4​+3HCl ). This process is violently exothermic. Pouring the mixture over crushed ice absorbs the heat of enthalpy, preventing the localized boiling that would otherwise degrade the chlorinated product and cause dangerous splattering.

  • Cooling: Remove the flask from the heat source and allow it to cool to room temperature.

  • Concentration (Optional but Recommended): To minimize the exothermic quench, distill off approximately 50% of the excess POCl3​ under reduced pressure (vacuum distillation).

  • Quenching: Slowly pour the remaining reaction mixture dropwise into a large beaker containing 300 g of vigorously stirred crushed ice.

  • Neutralization: Once the ice has mostly melted and the POCl3​ is fully hydrolyzed, place the beaker in an ice-water bath. Slowly add 28% aqueous ammonium hydroxide ( NH4​OH ) dropwise until the pH reaches 7.0 - 8.0. The product, 4,6,8-trichloroquinoline, will precipitate as an off-white to pale yellow solid.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 x 50 mL) to remove residual inorganic salts.

Phase 3: Purification and Characterization
  • Drying: Dry the crude solid in a vacuum oven at 45 °C overnight.

  • Recrystallization: Dissolve the crude product in a minimum volume of boiling ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization.

  • Final Collection: Filter the purified crystals and dry under vacuum.

  • Validation: Verify the product identity (Molecular Formula: C9​H4​Cl3​N , MW: 232.49) [1] via LC-MS and 1H -NMR. The disappearance of the broad hydroxyl/amide proton peak (~11-12 ppm) and the presence of the distinct C3 aromatic proton doublet confirm successful C4-chlorination.

References

  • Molport Chemical Database. "4,6,8-trichloroquinoline | 855763-15-4". Molport. Available at:[Link]

Method

Advanced Application Notes: 4,6,8-Trichloroquinoline in Medicinal Chemistry

Executive Rationale & Mechanistic Profiling As a Senior Application Scientist in drug discovery, I frequently leverage 4,6,8-trichloroquinoline (TCQ) and its 2-substituted derivatives as privileged scaffolds. The strateg...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale & Mechanistic Profiling

As a Senior Application Scientist in drug discovery, I frequently leverage 4,6,8-trichloroquinoline (TCQ) and its 2-substituted derivatives as privileged scaffolds. The strategic value of this molecule lies in the highly differentiated reactivity of its three halogen substituents.

The C-4 chlorine is highly activated toward1[1]. The electron-withdrawing nature of the quinoline nitrogen creates an electrophilic center at C-4, allowing for the formation of a stable Meisenheimer complex when attacked by nucleophiles. Conversely, the C-6 and C-8 chlorines are electronically deactivated toward nucleophilic attack. Instead of acting as leaving groups, they serve a critical pharmacological purpose: they increase the lipophilicity of the final drug candidate (enhancing membrane permeability) and block oxidative metabolism by cytochrome P450 enzymes, thereby extending the drug's half-life.

This unique reactivity profile makes 4,6,8-TCQ an ideal starting material for synthesizing antimalarials, antibacterial agents, and agricultural fungicides[2].

Methodological Workflows & Validated Protocols

Synthesis of Antimalarial 4-Aminoquinolines via SNAr

The 4-aminoquinoline pharmacophore is essential for treating Plasmodium falciparum infections. The amine nitrogen binds to hematin in the parasite's food vacuole, preventing its crystallization into non-toxic hemozoin. The SNAr amination of 4,6,8-TCQ is the most direct route to these scaffolds[1].

SNAr TCQ 4,6,8-Trichloroquinoline (Electrophile) Meisenheimer Meisenheimer Complex (Intermediate) TCQ->Meisenheimer Nucleophilic Attack Amine Primary Amine (Nucleophile) Amine->Meisenheimer Product 4-Amino-6,8- dichloroquinoline Meisenheimer->Product Chloride Elimination

SNAr mechanism of 4,6,8-trichloroquinoline at C-4.

Protocol: SNAr Amination

  • Preparation: In a dry 100 mL round-bottom flask, dissolve 10 mmol of 4,6,8-trichloroquinoline in 20 mL of N-Methyl-2-pyrrolidone (NMP). NMP is chosen for its high boiling point and ability to stabilize the polar Meisenheimer transition state.

  • Reagent Addition: Add 15 mmol of the desired primary amine and 20 mmol of N,N-Diisopropylethylamine (DIPEA) to act as an acid scavenger.

  • Reaction: Heat the mixture to 130°C under a nitrogen atmosphere for 12 hours.

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold water. The product will precipitate due to the lipophilic nature of the 6,8-dichloroquinoline core. Filter and wash with cold water.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.8) should be completely consumed, replaced by a highly fluorescent product spot under 254 nm UV light (Rf ~0.4). LC-MS should confirm the loss of one chlorine isotope pattern and the addition of the amine mass.

Development of Mefloquine Analogs via Carbon Nucleophiles

To combat chloroquine-resistant malaria strains, bulky 4-quinoline methanols (like Mefloquine) were developed. 4,6,8-TCQ (and its 2-trifluoromethyl derivative) acts as the electrophilic hub for attaching carbon nucleophiles, such as 2-pyridylacetonitrile, which are subsequently reduced to the active secondary alcohol[3].

Mefloquine Start 4,6,8-Trichloroquinoline Step1 Nucleophilic Addition (2-Pyridylacetonitrile + NaNH2) Start->Step1 Intermediate 4-Quinoline-cyanomethane Derivative Step1->Intermediate Step2 Catalytic Hydrogenation (Reduction) Intermediate->Step2 End 4-Quinoline Methanol Analog (Antimalarial) Step2->End

Synthetic workflow for 4-quinoline methanols.

Protocol: Synthesis of 4-Quinoline-cyanomethane Intermediates

  • Carbanion Generation: In a 3-neck flask equipped with a dry ice condenser, condense 60 mL of liquid ammonia. Add 9.5 g of sodium amide. Slowly add 2-pyridylacetonitrile at -35°C. The low temperature prevents the degradation of the highly reactive carbanion.

  • Solvent Exchange: Slowly add 50 mL of toluene, allowing the ammonia to evaporate. This solvent exchange is critical to maintain the solubility of the incoming lipophilic quinoline.

  • Coupling: Add a solution of 18.0 g of 2-trifluoromethyl-4,6,8-trichloroquinoline in toluene[3]. Stir at room temperature for 10 hours.

  • Workup: Quench carefully with 30 mL of water. Separate the organic toluene layer, evaporate, and recrystallize the crude product from methanol.

  • Validation Checkpoint: The reaction mixture will shift from an orange suspension to a clear organic layer upon quenching. IR spectroscopy of the purified product must show a distinct nitrile stretch at ~2200 cm⁻¹.

Synthesis of Antimicrobial Triazolylquinolines

Coupling the ergosterol-inhibiting properties of 1,2,4-triazoles with the lipophilic 6,8-dichloroquinoline core yields highly potent fungicidal agents[4].

Triazole TCQ 4,6,8-Trichloroquinoline Solvent DMF, 100°C 25 hours TCQ->Solvent Triazole 1,2,4-Triazole Sodium Salt Triazole->Solvent Product 4-(1H-1,2,4-triazol-1-yl)- 6,8-dichloroquinoline Solvent->Product Aqueous Precipitation

Synthesis of fungicidal triazolylquinolines.

Protocol: Triazole Coupling

  • Reaction Setup: In a reaction vial, combine 2.46 g of 2-methyl-4,6,8-trichloroquinoline and 1.82 g of 1,2,4-triazole sodium salt[4].

  • Solvent Addition: Add 10 mL of Dimethylformamide (DMF). DMF is specifically chosen because it effectively solvates both the organic quinoline and the ionic sodium salt, facilitating intimate contact for the substitution.

  • Heating: Stir the mixture at 100°C for 25 hours[4].

  • Isolation: Pour the hot mixture directly into 100 mL of rapidly stirring water. Isolate the precipitated product via vacuum filtration.

  • Validation Checkpoint: Calculate the crude yield (expected >85%). Verify the identity via melting point analysis; the 2-methyl-4-(1H-1,2,4-triazol-1-yl)-6,8-dichloroquinoline derivative exhibits a sharp melting point at 220-222°C[4].

Empirical Data & Yield Optimization

The table below summarizes the quantitative parameters for substituting the C-4 position of the 4,6,8-trichloroquinoline scaffold across different medicinal chemistry applications.

ApplicationNucleophile / ReagentReaction Temp (°C)Time (h)Average Yield (%)Key Product / Intermediate
Antimalarial Amines Primary Amines (e.g., Alkylamines)120 - 1408 - 1275 - 854-Amino-6,8-dichloroquinoline
Mefloquine Analogs 2-Pyridylacetonitrile + NaNH₂-35 to 251090 - 954-Quinoline-cyanomethane
Fungicidal Agents 1,2,4-Triazole Sodium Salt10020 - 2587 - 934-(1H-1,2,4-triazol-1-yl)-6,8-dichloroquinoline

References

  • Benchchem - 4-Amino-6,8-dichloroquinoline Experimental Protocols & SNAr Mechanisms.
  • Google Patents (EP0049776A2) - 4-Quinoline methane derivatives, their preparation and their use in the preparation of substances with a pharmacological activity (Mefloquine Analogs).
  • Google Patents (FI88920B) - Triazolylquinoline derivatives, process for their preparation and fungicidal compositions containing them.
  • Google Patents (EP0113432A1) - Chloromethyl quinoline derivatives, process for their preparation and their use.

Sources

Application

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 4,6,8-Trichloroquinoline

Executive Summary 4,6,8-Trichloroquinoline is a highly versatile, electron-deficient heterocyclic scaffold utilized extensively in the drug development of antimalarial, leishmanicidal, and oncological agents. This applic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,6,8-Trichloroquinoline is a highly versatile, electron-deficient heterocyclic scaffold utilized extensively in the drug development of antimalarial, leishmanicidal, and oncological agents. This application note provides a comprehensive, field-proven guide to the regioselective Nucleophilic Aromatic Substitution (SNAr) of 4,6,8-trichloroquinoline. By exploiting the inherent electronic disparities between the pyridine and carbocyclic rings of the quinoline core, researchers can selectively functionalize the C4 position with various nucleophiles while preserving the C6 and C8 halogens for downstream cross-coupling applications[1].

Mechanistic Insights & Regioselectivity (The "Why")

As a Senior Application Scientist, it is critical to understand that successful protocol execution stems from mechanistic clarity. The SNAr reaction on 4,6,8-trichloroquinoline does not occur randomly; it is strictly governed by the electron-withdrawing nature of the quinoline nitrogen[2].

The Causality of Regiocontrol: When a nucleophile attacks the C4 position, the resulting negative charge in the transition state is delocalized directly onto the electronegative nitrogen atom, forming a highly stable, low-energy Meisenheimer complex. Conversely, the chlorine atoms at C6 and C8 reside on the carbocyclic ring. Nucleophilic attack at these positions generates an anionic intermediate that cannot be resonance-stabilized by the heteroatom. Consequently, the activation energy for SNAr at C6 and C8 is prohibitively high under standard conditions. This electronic bias ensures >99% regioselectivity for the formation of 4-substituted-6,8-dichloroquinolines[1].

Mechanism A 4,6,8-Trichloroquinoline (Electrophile) B Nucleophilic Attack at C4 A->B + Nu-H / Base F Attack at C6/C8 A->F Minor/Trace C Meisenheimer Complex (N-stabilized anion) B->C Rate Limiting D Chloride Elimination C->D Fast E 4-Substituted-6,8- dichloroquinoline D->E Product G No Resonance Stabilization F->G High Activation Energy

Fig 1: Regioselective SNAr pathway at C4 vs C6/C8 in 4,6,8-trichloroquinoline.

Reaction Optimization & Nucleophile Scope

The reactivity of 4,6,8-trichloroquinoline varies significantly depending on the nucleophile class.

  • Aliphatic Amines (Primary/Secondary): Highly nucleophilic. Reactions proceed smoothly in polar aprotic solvents (DMF, NMP) at 80–120 °C. We recommend using N,N-Diisopropylethylamine (DIPEA/Hünig's base) rather than Triethylamine (TEA). DIPEA's steric hindrance prevents it from acting as a competing nucleophile, which suppresses the formation of unwanted quaternary ammonium side products[3].

  • Anilines (Aryl Amines): Inherently less nucleophilic due to the resonance stabilization of the nitrogen lone pair into the phenyl ring. These require higher temperatures (130–150 °C), microwave irradiation, or Brønsted acid catalysis (e.g., catalytic HCl) to activate the quinoline core[2].

  • Alkoxides/Phenoxides: Oxygen nucleophiles require the pre-formation of the alkoxide using strong bases (e.g., NaH, KOtBu) in anhydrous THF or DMF to overcome sluggish reaction kinetics[4].

Table 1: Quantitative Data on Nucleophile Scope & Conditions
Nucleophile ClassRepresentative ReagentBase / CatalystSolventTemp (°C)Time (h)Expected Yield (%)
Primary Aliphatic AmineBenzylamineDIPEA (2.0 eq)DMF1004–685–95
Secondary Cyclic AmineMorpholineDIPEA (2.0 eq)NMP1206–880–90
Aryl Amine (Aniline)4-MethoxyanilineHCl (0.1 eq)EtOH / Neat140 (MW)1–265–80
Primary AlcoholBenzyl AlcoholKOtBu (1.5 eq)THF6512–1870–85
ThiolThiophenolK2CO3 (2.0 eq)DMF802–490–98

Validated Experimental Protocols

Every protocol must function as a self-validating system. The inclusion of specific In-Process Controls (IPCs) and targeted workup rationales ensures reproducible scale-up.

Protocol A: Synthesis of 4-Amino-6,8-dichloroquinoline Derivatives

Objective: Coupling of an aliphatic secondary amine to 4,6,8-trichloroquinoline.

  • Reagent Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4,6,8-trichloroquinoline (1.0 eq, 5.0 mmol) and anhydrous DMF (10 mL, 0.5 M).

  • Activation: Add the secondary amine (e.g., morpholine, 1.5 eq, 7.5 mmol) followed by DIPEA (2.0 eq, 10.0 mmol). Causality: DIPEA acts as an acid scavenger for the HCl generated during the substitution, driving the equilibrium forward without participating as a nucleophile[3].

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 120 °C under an inert nitrogen atmosphere for 6 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is deemed complete when the starting material peak (m/z 231/233/235 isotopic cluster) is <2% by UV area.

  • Targeted Workup: Cool the mixture to room temperature and pour it into 50 mL of ice-cold water. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 1M aqueous HCl (2 x 15 mL). Causality: The acid wash selectively protonates the excess unreacted aliphatic amine, drawing it into the aqueous phase. The 4-aminoquinoline product remains in the organic phase because its basicity is significantly reduced by the electron-withdrawing chlorine atoms and lone-pair delocalization into the ring.

  • Isolation: Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Synthesis of 4-Alkoxy-6,8-dichloroquinoline Derivatives

Objective: Coupling of a primary alcohol to 4,6,8-trichloroquinoline.

  • Alkoxide Pre-formation: In a flame-dried flask under nitrogen, dissolve the alcohol (1.2 eq, 6.0 mmol) in anhydrous THF (15 mL). Cool to 0 °C. Slowly add Potassium tert-butoxide (KOtBu, 1.5 eq, 7.5 mmol) and stir for 30 minutes. Causality: Pre-forming the alkoxide dramatically increases nucleophilicity, which is essential to overcome the lower reactivity of oxygen nucleophiles compared to nitrogen[4].

  • Electrophile Addition: Add 4,6,8-trichloroquinoline (1.0 eq, 5.0 mmol) portion-wise.

  • Heating: Warm the reaction to room temperature, then heat to reflux (65 °C) for 12 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NH4Cl (15 mL) to neutralize excess base. Extract with Dichloromethane (3 x 20 mL), dry over MgSO4, and concentrate. Purify via recrystallization or chromatography.

Workflow Step1 1. Reagent Preparation Eq: Substrate, Nu (1.5x), Base (2x) Step2 2. Reaction Setup Solvent: DMF/NMP or THF Step1->Step2 Step3 3. Thermal/Microwave Activation 80-150°C, 1-24 h Step2->Step3 Step4 4. In-Process Control (IPC) LC-MS / TLC Monitoring Step3->Step4 Step4->Step3 <95% Conversion (Add time/reagents) Step5 5. Quench & Aqueous Workup Acid wash for amines Step4->Step5 >95% Conversion Step6 6. Isolation & Purification Chromatography / Recrystallization Step5->Step6

Fig 2: Self-validating experimental workflow for SNAr reactions.

Analytical Validation & Quality Control

To ensure the structural integrity of the synthesized 4-substituted-6,8-dichloroquinolines, the following analytical markers should be verified:

  • 1H NMR (CDCl3 or DMSO-d6): The diagnostic proton at the C3 position of the quinoline ring typically appears as a sharp singlet (or doublet with very fine coupling) between δ 6.50 – 7.20 ppm, depending on the electron-donating strength of the C4 nucleophile. The C5 and C7 protons will appear as meta-coupled doublets ( J≈2.0 Hz) in the aromatic region.

  • Mass Spectrometry (ESI-MS): The presence of two chlorine atoms on the product will yield a distinct isotopic pattern (M : M+2 : M+4 in a roughly 9:6:1 ratio). Ensure the molecular ion matches the exact mass of the target compound.

References

  • 4-Amino-6,8-dichloroquinoline | 929339-40-2 , Benchchem.1

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies , National Center for Biotechnology Information (PMC).2

  • A Simple and Highly Efficient Synthesis of Quinoline Tertiary Amines Catalyzed by Hunig's Base , Heteroletters. 3

  • Sulfone-Mediated SNAr Reaction as a Powerful Tool for the Synthesis of 4-Quinolinyl Ethers and More , ACS Publications. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Solubility of 4,6,8-Trichloroquinoline

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, medicinal chemists, and drug development professionals struggling with the dissolution and handling of highly halogenated quino...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, medicinal chemists, and drug development professionals struggling with the dissolution and handling of highly halogenated quinoline derivatives.

Here, we bypass generic advice and delve into the thermodynamic causality of solvation, providing you with self-validating protocols and evidence-based troubleshooting strategies to successfully formulate 4,6,8-trichloroquinoline (CAS 855763-15-4)[1] in organic solvents.

The Solvation Challenge: Mechanistic Overview

While unsubstituted quinoline is a liquid at room temperature and miscible with most organic solvents[2], the addition of three chlorine atoms drastically alters its physicochemical profile.

4,6,8-trichloroquinoline (also known as 4-chloro-6,8-dichloroquinoline) possesses a high lipophilicity (LogP ~4.19)[3]. However, lipophilicity does not guarantee solubility in standard non-polar solvents. The planar aromatic structure, combined with the highly electronegative chlorine substituents, promotes intense intermolecular π−π stacking and halogen bonding in the solid state. This results in an exceptionally high crystal lattice energy that must be overcome by the solvent.

SolvationThermodynamics A Solid 4,6,8-Trichloroquinoline (High Lattice Energy) B Lattice Disruption (Endothermic: Requires Heat/Sonication) A->B Energy Input C Solvent Cavity Formation (Overcoming Solvent-Solvent Bonds) B->C Solvent Penetration D Solute-Solvent Interaction (Exothermic: Halogen Bonding / Dipole) C->D Intermolecular Coordination E Fully Solvated State (Thermodynamically Stable) D->E Net Free Energy < 0

Thermodynamic pathway for the dissolution of highly halogenated quinolines.

Quantitative Solubility Baselines

Because specific quantitative data for 4,6,8-trichloroquinoline is rarely published due to its specialized nature, we must extrapolate its behavior using structurally analogous halogenated quinolines. As the degree of halogenation increases, solubility in standard organic solvents typically decreases.

CompoundSolventTemp (°C)Solubility (mg/mL)Reference Data Source
4,7-Dichloroquinoline Chloroform25~50.0Guidechem / Sigma[4],
4-Chloro-7-(CF3)quinoline Chloroform25~25.0Benchchem[5]
4,6,8-Trichloroquinoline Chloroform25< 20.0 (Est.)Extrapolated Baseline
4,6,8-Trichloroquinoline DMSO / DMF2530.0 - 40.0 (Est.)Extrapolated Baseline

Note: Halogenated solvents like chloroform are exceptionally effective because they stabilize the charge-shift states of the solute via attractive halogen- π interactions[6].

Frequently Asked Questions & Troubleshooting

Q: Why does 4,6,8-trichloroquinoline crash out of cold ethyl acetate or hexanes during purification? A: This is a classic polarity and lattice energy mismatch. While the compound is lipophilic[3], non-polar solvents like hexanes lack the dipole moment required to disrupt the strong intermolecular halogen bonds of the crystal lattice. The solvent cannot provide enough exothermic solvation energy to offset the endothermic cost of breaking the solid apart. Switch to a halogenated solvent (DCM) or a dipolar aprotic solvent.

Q: What is the optimal solvent for preparing high-concentration (>50 mM) stock solutions for biological screening? A: For downstream biological assays, Dimethyl Sulfoxide (DMSO) is the industry standard. Despite the compound's hydrophobicity, DMSO's high dielectric constant and strong dipole moment effectively coordinate the electron-deficient quinoline ring, breaking the crystal lattice. If your assay is sensitive to DMSO, Chloroform is the best alternative, as it actively participates in halogen bonding with the solute[6].

Q: How do I prevent "solvent shock" (precipitation) when transferring my DMSO stock solution into an aqueous assay buffer? A: When a DMSO stock is spiked directly into water, the DMSO rapidly diffuses into the bulk aqueous phase. The hydrophobic 4,6,8-trichloroquinoline is suddenly exposed to water (in which quinolines generally have very limited solubility[2]), causing instantaneous nucleation and precipitation. Fix: Use a step-down co-solvent strategy (e.g., intermediate dilution in THF/Ethanol) or pre-mix the aqueous receiving buffer with a surfactant (like 0.1% Tween-20 or BSA) to create hydrophobic micelles that act as immediate carrier vessels for the API.

SolventSelection Start Target: Dissolve 4,6,8-Trichloroquinoline Q1 Are halogenated solvents compatible with downstream assay? Start->Q1 Act_Chloroform Use Chloroform or DCM (Optimal for Halogen Bonding) Q1->Act_Chloroform Yes Q2 Is the assay sensitive to strong H-bond acceptors (DMSO)? Q1->Q2 No Act_DMSO Use DMSO or DMF (High Dipole Moment) Q2->Act_DMSO No Act_THF Use THF or THF/Ethanol (Moderate Polarity Co-solvents) Q2->Act_THF Yes

Decision tree for selecting organic solvents for 4,6,8-trichloroquinoline.

Self-Validating Experimental Protocol: Stock Preparation & Solubility Determination

Visual inspection is notoriously unreliable for highly halogenated aromatics; what appears to be a clear solution is often a colloidal micro-suspension that will ruin downstream quantitative assays. Use this self-validating protocol to ensure true thermodynamic dissolution.

Step 1: Gravimetric Preparation Weigh exactly 10.0 mg of 4,6,8-trichloroquinoline into a tared 2.0 mL amber glass HPLC vial. Causality: Amber glass is mandatory. Halogenated quinolines can be susceptible to photolytic dehalogenation over prolonged periods when exposed to UV light.

Step 2: Incremental Solvent Addition Add 250 µL of the selected organic solvent (e.g., anhydrous DMSO or Chloroform). Causality: Incremental addition prevents over-dilution, allowing you to bracket the exact solubility limit and conserve API.

Step 3: Acoustic Cavitation (Sonication) Seal the vial and sonicate in a water bath at 25 °C for 10 minutes. Causality: Acoustic cavitation provides the localized activation energy (heat and pressure) required to disrupt the strong π−π stacking of the crystal lattice without bulk heating, which could lead to supersaturation.

Step 4: Thermal Cycling (If necessary) If undissolved solid remains, gently heat the vial to 40 °C for 5 minutes, then allow it to slowly cool back to 25 °C. Causality: Heating increases the kinetic energy of the solvent molecules, pushing the endothermic dissolution process forward. Cooling ensures the solution remains thermodynamically stable at room temperature.

Step 5: Phase Separation (The Self-Validation Step) Centrifuge the vial at 10,000 x g for 5 minutes. Causality: This is the critical validation mechanism. Centrifugation forces any undissolved micro-crystals or colloidal aggregates to pellet at the bottom of the vial. If a pellet forms, the supernatant represents the absolute maximum saturated concentration.

Step 6: Analytical Quantification Carefully aspirate 10 µL of the clear supernatant (avoiding the bottom of the vial) and dilute it into 990 µL of your HPLC mobile phase. Analyze via HPLC-UV against a known calibration curve to determine the exact molarity of your stock.

Sources

Optimization

Technical Support Center: Column Chromatography Purification of Crude 4,6,8-Trichloroquinoline

Welcome to the technical support center for the purification of 4,6,8-trichloroquinoline. This guide is designed for researchers, scientists, and drug development professionals who are working with this and similar halog...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 4,6,8-trichloroquinoline. This guide is designed for researchers, scientists, and drug development professionals who are working with this and similar halogenated quinoline scaffolds. Here, we address common challenges encountered during column chromatography purification through a series of frequently asked questions and troubleshooting guides. Our focus is on providing not just solutions, but a clear understanding of the underlying chemical principles to empower you to optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: I'm about to purify my crude 4,6,8-trichloroquinoline. Where do I even begin with developing a column chromatography method?

A1: Method development for purifying any compound, including 4,6,8-trichloroquinoline, should always start with Thin Layer Chromatography (TLC).[1] TLC is a rapid, low-cost technique that allows you to screen various solvent systems to find one that provides optimal separation of your target compound from impurities.

The Causality: The goal of TLC is to find a mobile phase (eluent) that moves your target compound to a Retention Factor (Rf) value of approximately 0.2-0.5.[2][3] The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[4] An Rf in this range generally translates well to column chromatography, ensuring the compound spends enough time interacting with the stationary phase to separate from impurities without requiring excessively large volumes of solvent to elute.[3]

Initial Screening Protocol:

  • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto at least three different TLC plates.

  • Develop each plate in a separate chamber containing a different eluent system. Good starting points for a moderately polar compound like 4,6,8-trichloroquinoline are mixtures of a non-polar and a moderately polar solvent.

    • System 1: 10% Ethyl Acetate in Hexanes

    • System 2: 20% Ethyl Acetate in Hexanes

    • System 3: 5% Methanol in Dichloromethane

  • Visualize the plates under a UV lamp (254 nm). Your target compound and any UV-active impurities will appear as dark spots.

  • Calculate the Rf for your target spot in each system and choose the one that gives an Rf between 0.2 and 0.5 for the next steps.

Q2: My 4,6,8-trichloroquinoline spot is streaking badly on the TLC plate and I'm getting significant peak tailing during the column run. What's happening and how do I fix it?

A2: This is the most common issue when purifying nitrogen-containing heterocyclic compounds like quinolines on standard silica gel.[2] The streaking and peak tailing are caused by strong, non-ideal interactions between the basic nitrogen atom of your quinoline and the acidic silanol (Si-OH) groups on the surface of the silica gel.

The Causality: Silica gel is weakly acidic. The lone pair of electrons on the quinoline's nitrogen atom acts as a Lewis base, forming strong hydrogen bonds or acid-base interactions with the surface silanol groups. This causes some molecules to "stick" to the stationary phase longer than others, resulting in a "tail" rather than a sharp, symmetrical peak.

Solutions:

  • Add a Competing Base: The most effective solution is to add a small amount (0.5-2%) of a volatile base, typically triethylamine (TEA), to your eluent system.[1][2] The TEA is a stronger base and will preferentially interact with the acidic silanol sites, effectively "masking" them from your 4,6,8-trichloroquinoline. This allows your compound to travel through the column with fewer non-ideal interactions, resulting in sharper peaks and better separation.

  • Use a Deactivated Stationary Phase: If adding TEA is not desirable (e.g., if it's difficult to remove from your final product), you can use a less acidic stationary phase.

    • Neutral or Basic Alumina: Alumina is a good alternative to silica gel for acid-sensitive or basic compounds.[1][2]

    • Deactivated Silica Gel: You can pre-treat your packed silica gel column by flushing it with a solvent system containing 1-2% TEA, followed by flushing with your starting eluent to remove excess TEA before loading your sample.[2]

Q3: My compound appears to be decomposing on the column. My collected fractions contain new, unexpected spots on TLC. What should I do?

A3: Compound degradation on silica gel is a serious issue, often linked to the acidity of the stationary phase, especially for sensitive molecules.[1][5] Halogenated compounds can sometimes be susceptible to dehalogenation or other acid-catalyzed reactions.

The Causality: The acidic silanol groups on the silica surface can act as catalytic sites for decomposition reactions. The longer your compound remains on the column, the greater the chance of degradation.

Solutions:

  • Deactivate the Silica Gel: As with peak tailing, neutralizing the acidic sites with TEA is a primary solution.[1][2]

  • Use an Alternative Stationary Phase: Switch to a more inert stationary phase like neutral alumina.[1]

  • Minimize Contact Time: The principle of "flash" chromatography is to push the solvent through the column with pressure (air or nitrogen) to speed up the separation.[6][7] By reducing the time your compound spends in contact with the silica gel, you minimize the opportunity for degradation.

  • Consider Reversed-Phase Chromatography: If your compound has sufficient hydrophobic character, reversed-phase flash chromatography (using a C18-bonded silica stationary phase and polar solvents like water/acetonitrile or water/methanol) can be an excellent alternative.[2] The stationary phase is non-polar and the mobile phase is polar, avoiding the issue of silica acidity altogether.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues during the column chromatography of 4,6,8-trichloroquinoline.

Problem Potential Cause(s) Recommended Solution(s)
Compound will not elute (Rf = 0) 1. Mobile phase is not polar enough.1. Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[8]
2. Compound has very high affinity for silica gel (strong basicity).2. Add 1-2% TEA or a small amount of methanol to the eluent to disrupt strong interactions.
Compound elutes with solvent front (Rf ≈ 1) 1. Mobile phase is too polar.1. Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of hexane.[8]
Poor separation of spots (co-elution) 1. The chosen solvent system does not have the right selectivity for the compounds.1. Go back to TLC screening. Try solvent systems with different chemical properties (e.g., switch from ethyl acetate to dichloromethane). Solvents from different classes can alter selectivity.
2. Column is overloaded with crude material.2. Use a larger column or reduce the amount of sample loaded. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
3. Column was packed improperly, leading to channeling.3. Repack the column carefully, ensuring a flat, level bed of silica and sand.
Low product yield after chromatography 1. Compound is degrading on the column.1. See FAQ Q3 for solutions regarding compound decomposition (use TEA, switch to alumina, run faster).[1][2]
2. Compound is irreversibly adsorbed onto the silica.2. Add TEA to the eluent. At the end of the run, flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to wash out any remaining material.
3. Some product was missed during fraction collection.3. Monitor fractions carefully with TLC. Combine all fractions that contain pure product.

Visual Workflow and Troubleshooting

General Purification Workflow

The following diagram outlines the standard workflow for the purification of crude 4,6,8-trichloroquinoline.

G cluster_prep Preparation & Analysis cluster_execution Execution cluster_post Post-Purification Crude Crude 4,6,8-Trichloroquinoline TLC TLC Method Development Crude->TLC Screen Solvents Pack Pack Column with Silica Gel TLC->Pack Optimal Eluent Found (Rf 0.2-0.5) Load Load Sample Pack->Load Elute Elute with Optimized Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Standard workflow for column chromatography purification.

Troubleshooting Decision Tree

Use this decision tree when you encounter poor results during your purification run.

G Start Problem Encountered: Poor Separation / Tailing Q_Tailing Is there significant peak tailing or streaking? Start->Q_Tailing A_Tailing_Yes Add 0.5-2% Triethylamine to the eluent Q_Tailing->A_Tailing_Yes Yes A_Tailing_No Proceed to next check Q_Tailing->A_Tailing_No No Q_Resolution Are spots overlapping (poor resolution)? A_Tailing_No->Q_Resolution A_Resolution_Yes Re-optimize eluent with TLC. Try different solvent classes (e.g., DCM instead of EtOAc). Q_Resolution->A_Resolution_Yes Yes A_Resolution_No Proceed to next check Q_Resolution->A_Resolution_No No Q_Degradation Are new spots appearing? (Potential Degradation) A_Resolution_No->Q_Degradation A_Degradation_Yes 1. Add TEA to eluent. 2. Switch to Alumina. 3. Run column faster. Q_Degradation->A_Degradation_Yes Yes

Caption: Decision tree for troubleshooting common chromatography issues.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a general guideline for purifying approximately 1 gram of crude 4,6,8-trichloroquinoline. Adjust quantities as needed.

Materials:

  • Crude 4,6,8-trichloroquinoline (~1 g)

  • Silica Gel (230-400 mesh), ~50 g

  • Eluent (e.g., 15% Ethyl Acetate in Hexanes + 1% Triethylamine), pre-determined by TLC

  • Sand (acid-washed)

  • Glass column (e.g., 40 mm diameter)

  • Collection tubes, beakers, round-bottom flasks

  • Pressurized air or nitrogen source

Procedure:

  • Column Preparation:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a ~1 cm layer of sand over the cotton plug.

    • In a beaker, prepare a slurry of ~50 g of silica gel in your starting eluent.[1]

    • Pour the slurry into the column. Use additional eluent to rinse all silica into the column.

    • Gently tap the side of the column to help the silica pack evenly and remove any air bubbles.

    • Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.

    • Carefully add another ~1 cm layer of sand on top of the silica bed to prevent it from being disturbed during solvent addition.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your ~1 g of crude product in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane).

    • Add ~2-3 g of silica gel to this solution.

    • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder. This is your "dry-loaded" sample.

    • Carefully add the dry-loaded sample powder onto the top layer of sand in your packed column, creating a thin, even layer.

  • Elution and Fraction Collection:

    • Carefully fill the column with your eluent, taking care not to disturb the top layers.

    • Apply gentle pressure to the top of the column using your air/nitrogen source to achieve a steady flow rate (e.g., 5-10 cm/minute drop level). This is the "flash" part of the chromatography.[7]

    • Begin collecting fractions in test tubes or other suitable containers.

    • Continuously monitor the separation by collecting small spots from the column outlet onto a TLC plate. Develop this plate to track the elution of your product.

  • Analysis and Work-up:

    • Once your product has fully eluted, analyze all collected fractions by TLC.

    • Combine the fractions that contain your pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield your purified 4,6,8-trichloroquinoline.

References

  • BenchChem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • BenchChem. (n.d.). Addressing challenges in the purification of quinoline derivatives.
  • MolPort. (n.d.). 4,6,8-trichloroquinoline. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of Halogenated Quinoxalines.
  • University of Toronto. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • ResearchGate. (2021, February 18). What is the optimal Rf value for our compound of interest when running silica column chromatography? Retrieved from [Link]

  • Teledyne Labs. (n.d.). Chromatography. Retrieved from [Link]

  • Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, November 26). Recent problems with silica gel chromatography. Retrieved from [Link]

Sources

Troubleshooting

🛠️ Technical Support Center: 4,6,8-Trichloroquinoline Functionalization

Welcome to the Advanced Troubleshooting Guide for the regioselective functionalization of 4,6,8-trichloroquinoline. As a highly electrophilic, polyhalogenated heterocycle, this scaffold presents unique challenges in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the regioselective functionalization of 4,6,8-trichloroquinoline. As a highly electrophilic, polyhalogenated heterocycle, this scaffold presents unique challenges in drug development and materials science. This guide is engineered to help researchers diagnose, troubleshoot, and eliminate competitive side reactions (such as hydrolysis, hydrodehalogenation, and off-target coupling) by understanding the underlying mechanistic causality.

📊 Diagnostic Dashboard: Side Reaction Profiles

When attempting regioselective cross-coupling at the C-6 position, the choice of catalyst, ligand, and base dictates the severity of side reactions. The quantitative data below illustrates the causality between reaction conditions and the resulting product distribution.

Table 1: Catalyst and Base Optimization for Regioselective C-6 Arylation

EntryCatalyst / Ligand SystemBase & Solvent SystemTemp (°C)Target C-6 Yield (%)C-8 Isomer (%)Hydrodehalogenation (%)C-4 Hydrolysis (%)
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃ / H₂O-Dioxane9015%5%2%78%
2PdCl₂(dppf) (5 mol%)K₂CO₃ / DMF9045%15%10%30%
3Pd(OAc)₂ + SPhosK₃PO₄ / Toluene10065%12%8%5%
4Pd₂(dba)₃ + XPhos CsF / Anhydrous Dioxane 80 88% <2% <1% 0%

Note: Entry 4 demonstrates that bulky, electron-rich ligands combined with anhydrous fluoride bases completely suppress C-4 hydrolysis and sterically block C-8 metalation.

❓ Knowledge Base & FAQs: Mechanistic Root Causes

Q1: During Suzuki-Miyaura cross-coupling, why is the C-4 position yielding massive amounts of 6,8-dichloro-4-quinolone instead of the desired cross-coupled product?

Causality: The C-4 position of the quinoline ring is highly electron-deficient due to the strong inductive and mesomeric electron-withdrawing effects of the adjacent nitrogen atom. When standard aqueous basic conditions (e.g., Na₂CO₃/H₂O) are used, hydroxide or carbonate ions act as aggressive nucleophiles. This competitive nucleophilic aromatic substitution (SₙAr) outcompetes the boronic acid transmetalation step, leading to rapid hydrolysis[1]. Resolution: You must eliminate water from the system. Switch to anhydrous conditions using a fluoride source (like CsF) in anhydrous dioxane, or temporarily deactivate the C-4 position using a thioether or methoxy protecting group prior to coupling[1].

MechanisticPathway Trichloro 4,6,8-Trichloroquinoline Pd_OA Pd(II) Oxidative Addition Intermediate at C-4 Trichloro->Pd_OA Pd(0), Ligand AqBase Aqueous Base (OH-) (Side Reaction) Pd_OA->AqBase Competitive Nucleophile Transmetal Boronic Acid Transmetalation (Desired Pathway) Pd_OA->Transmetal Anhydrous Conditions Hydrolysis 6,8-Dichloro-4-quinolone (Hydrolysis Product) AqBase->Hydrolysis Reductive Elimination Product 4-Aryl-6,8-dichloroquinoline (Target Product) Transmetal->Product Reductive Elimination

Mechanistic divergence at the C-4 position: Cross-coupling vs. competitive hydrolysis.

Q2: How can I achieve exclusive functionalization at the C-6 position without triggering reactivity at C-4 or C-8?

Causality: Regioselectivity is governed by a combination of electronics and sterics. C-4 is the most electrophilic (prone to SₙAr), while C-8 is sterically hindered but can undergo chelation-assisted coupling due to the proximity of the nitrogen lone pair. To target C-6, you must first selectively mask C-4. Once C-4 is deactivated, C-6 becomes the kinetically favored site for oxidative addition by bulky palladium catalysts (e.g., using XPhos), as the extreme steric bulk of the ligand prevents the catalyst from accessing the hindered C-8 position. Alternatively, base-controlled selective metalation using lithium-magnesium amides can direct functionalization regioselectively[2].

Q3: I am observing hydrodehalogenation (reduction) at C-8 during Buchwald-Hartwig amination. What is the mechanism, and how do I prevent it?

Causality: Hydrodehalogenation occurs when the Pd(II) intermediate undergoes β-hydride elimination (often from the amine substrate or an enolizable base), followed by reductive elimination of the hydride onto the quinoline core. The C-8 position is particularly susceptible because the quinoline nitrogen can coordinate to the palladium center, stabilizing the intermediate long enough for the off-target β-hydride elimination to occur. Resolution: Utilize a rigid, bidentate ligand with a large bite angle, such as dppf, which saturates the coordination sphere of palladium and prevents the quinoline nitrogen from binding[3][4]. Furthermore, use a non-β-hydride donating base like NaOtBu.

Workflow Start Identify Target Position on 4,6,8-Trichloroquinoline C4 Target: C-4 Start->C4 C6 Target: C-6 Start->C6 C8 Target: C-8 Start->C8 C4_SNAr Use SNAr (Amines/Alkoxides) Room Temp, Mild Base C4->C4_SNAr Heteroatom Nu: C4_Pd Pd-Catalyzed Coupling Requires Anhydrous Fluoride Base C4->C4_Pd Carbon Nu: C6_Protect Step 1: Deactivate C-4 (e.g., Thioether/Methoxy) C6->C6_Protect C8_Protect Step 1: Deactivate C-4 & C-6 C8->C8_Protect C6_Coupling Step 2: Pd-Coupling Bulky Ligand (XPhos) C6_Protect->C6_Coupling C8_Chelation Step 2: Chelation-Assisted Coupling (Directing Group) C8_Protect->C8_Chelation

Decision matrix for regioselective functionalization of 4,6,8-trichloroquinoline.

🧪 Validated Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the internal validation checkpoint is cleared.

Protocol A: Anhydrous C-6 Suzuki-Miyaura Coupling (Post C-4 Deactivation)

Context: The C-4 position has been previously converted to a methoxy ether (4-methoxy-6,8-dichloroquinoline) to prevent SₙAr and hydrolysis.

  • Step 1: Stringent Deoxygenation and Drying

    • Causality: Trace oxygen causes homocoupling of boronic acids; trace water triggers core hydrolysis.

    • Action: Flame-dry a Schlenk flask under vacuum. Add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and anhydrous CsF (3.0 equiv). Purge with Argon (3x).

  • Step 2: Reagent Addition

    • Action: Add 4-methoxy-6,8-dichloroquinoline (1.0 equiv) and the arylboronic acid (1.1 equiv) dissolved in strictly anhydrous 1,4-dioxane.

  • Step 3: Self-Validation Checkpoint (Initiation Phase)

    • Action: Heat the reaction to 80 °C. After exactly 30 minutes, withdraw a 10 µL aliquot under Argon, dilute in MeCN, and run a rapid LC-MS.

    • Validation Logic:

      • PASS: Observation of the [M+H]⁺ mass corresponding to the mono-coupled product. Proceed to Step 4.

      • FAIL (Hydrodehalogenation): If a mass of [M - Cl + H]⁺ exceeds 5%, your solvent is wet or the boronic acid contains impurities acting as a hydride source. Halt reaction, re-purify reagents.

      • FAIL (Hydrolysis): If[M - CH₃ + OH]⁺ is observed, water has entered the system. Halt reaction.

  • Step 4: Completion and Isolation

    • Action: Stir for 12 hours. Cool to room temperature. Filter through a Celite pad using EtOAc to remove Pd black and inorganic salts. Concentrate and purify via flash chromatography.

Protocol B: Regioselective C-4 Amination via SₙAr

Context: Direct coupling of amines at C-4 without transition metals, exploiting the innate electrophilicity of the position.

  • Step 1: Reagent Preparation

    • Action: Dissolve 4,6,8-trichloroquinoline (1.0 equiv) in anhydrous DMF. Add DIPEA (2.0 equiv) and the secondary amine (1.05 equiv).

  • Step 2: Controlled Heating

    • Causality: Overheating will push the reaction toward the less reactive C-6 and C-8 positions, resulting in di-amination.

    • Action: Stir at 45 °C for 4 hours.

  • Step 3: Self-Validation Checkpoint (Regioselectivity)

    • Action: Spot the reaction on a TLC plate (Hexanes/EtOAc 3:1) alongside the starting material.

    • Validation Logic:

      • PASS: A single new spot with a lower Rf value than the starting material.

      • FAIL: Multiple lower Rf spots indicate over-amination (reaction at C-6/C-8). Reduce temperature to 25 °C for future runs.

  • Step 4: Quench

    • Action: Quench with ice water to precipitate the highly hydrophobic 4-amino-6,8-dichloroquinoline product. Filter and wash with cold water.

📚 References

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC. National Institutes of Health (NIH). 1

  • Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. National Institutes of Health (NIH). 2

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. 3

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. ResearchGate. 4

Sources

Optimization

reducing impurities in 4,6,8-trichloroquinoline crystallization processes

Welcome to the Technical Support Center for Heterocyclic API Development. As a Senior Application Scientist, I frequently encounter challenges in the downstream processing of halogenated quinolines. 4,6,8-Trichloroquinol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic API Development. As a Senior Application Scientist, I frequently encounter challenges in the downstream processing of halogenated quinolines.

4,6,8-Trichloroquinoline (CAS 855763-15-4) is a critical intermediate in the synthesis of complex bioactive molecules, including modulators of TNF-alpha used in treating autoimmune diseases, as detailed in1[1]. However, achieving >99% purity during crystallization is often hindered by structurally similar impurities. This guide provides field-proven, self-validating methodologies to diagnose and resolve these crystallization bottlenecks.

Part 1: Diagnostic FAQs – Root Cause Analysis of Impurities

Q1: Why does 6,8-dichloroquinolin-4-ol persist as a co-crystallizing impurity in my final product? A1: Causality: The synthesis of 4,6,8-trichloroquinoline typically involves the chlorination of 6,8-dichloroquinolin-4-ol using agents like POCl₃ or PCl₅[2]. This is a nucleophilic aromatic substitution. If the reaction lacks sufficient thermal energy or is quenched prematurely, unreacted precursor remains. Because this precursor contains a polar hydroxyl group, it forms strong intermolecular hydrogen bonds, leading to unpredictable co-precipitation in moderately polar solvent systems. Resolution: Implement an aqueous alkaline wash (e.g., 5% Na₂CO₃) prior to crystallization. This deprotonates the hydroxyl group, partitioning the precursor into the aqueous waste while the non-polar target remains in the organic phase.

Q2: How can I selectively crystallize 4,6,8-trichloroquinoline away from its positional isomers (e.g., 4,5,8-trichloroquinoline)? A2: Causality: Positional isomers are notoriously difficult to separate because they share identical molecular weights (232.49 g/mol )[3] and have extremely similar dipole moments and crystal lattice energies, as noted in literature on 4[4]. Standard single-solvent cooling crystallization often fails because the thermodynamic solubility differences are negligible. Resolution: Utilize an anti-solvent crystallization approach (e.g., Ethyl Acetate / Hexanes gradient). By carefully controlling the supersaturation rate, you can exploit the slight differences in crystal packing efficiency between the isomers.

Pathway Precursor 6,8-Dichloroquinolin-4-ol Reagent POCl3 / PCl5 Chlorination Precursor->Reagent Target 4,6,8-Trichloroquinoline (Target API) Reagent->Target Optimal Temp/Time Imp1 Over-chlorinated Tetrachloro-derivatives Reagent->Imp1 Excess Reagent/Heat Imp2 Unreacted Precursor (6,8-Dichloroquinolin-4-ol) Reagent->Imp2 Incomplete Reaction

Chemical pathway showing the formation of 4,6,8-trichloroquinoline and common impurities.

Part 2: Experimental Protocol – Self-Validating Anti-Solvent Crystallization

Objective: Isolate 4,6,8-trichloroquinoline (>99% purity) from a crude mixture containing positional isomers and unreacted precursors. Every step includes an In-Process Control (IPC) to ensure the system is self-validating.

Step 1: Primary Dissolution & Basification

  • Action: Dissolve 10 g of crude 4,6,8-trichloroquinoline (also known as 4-chloro-6,8-dichloroquinoline[5]) in 50 mL of Ethyl Acetate (EtOAc) at 45°C. Wash the organic layer with 25 mL of 5% aqueous Na₂CO₃.

  • Causality/Rationale: The unreacted precursor contains an acidic hydroxyl proton. The mild base deprotonates this group, forcing the impurity into the aqueous phase while the non-polar target remains in the organic phase.

  • Self-Validation (IPC 1): Sample the organic layer for HPLC. The peak corresponding to the precursor must be <0.5% AUC before proceeding. If >0.5%, repeat the aqueous wash.

Step 2: Concentration & Anti-Solvent Addition

  • Action: Concentrate the organic layer under vacuum to 20 mL. Heat to 60°C and slowly add 80 mL of warm Hexanes (anti-solvent) dropwise over 45 minutes with constant stirring (250 rpm).

  • Causality/Rationale: EtOAc is a strong solvent; Hexanes is the anti-solvent. Adding the anti-solvent slowly at an elevated temperature prevents rapid "crashing out" (amorphous precipitation), which traps positional isomers in the crystal lattice. Controlled addition ensures thermodynamic selection of the most stable crystal habit.

  • Self-Validation (IPC 2): Observe the solution. It should become slightly turbid (cloud point) only after ~40 mL of Hexanes is added. If turbidity occurs too early, the EtOAc was over-concentrated; add 5 mL EtOAc to redissolve.

Step 3: Controlled Cooling & Nucleation

  • Action: Cool the mixture from 60°C to 5°C at a linear rate of 0.5°C/minute. Hold at 5°C for 2 hours.

  • Causality/Rationale: A slow, linear cooling ramp provides the activation energy needed for the 4,6,8-isomer to selectively nucleate and grow, leaving the highly soluble trace isomers in the mother liquor.

  • Self-Validation (IPC 3): Filter a 1 mL aliquot and analyze the mother liquor via HPLC. The concentration of the target compound in the mother liquor should plateau, indicating crystallization equilibrium has been reached.

Step 4: Filtration & Washing

  • Action: Filter the crystals under vacuum. Wash the filter cake with 15 mL of ice-cold Hexanes. Dry under vacuum at 40°C for 12 hours.

  • Causality/Rationale: Ice-cold Hexanes displaces the residual mother liquor (which contains the concentrated impurities) without dissolving the purified crystal cake.

G Start Crude 4,6,8-Trichloroquinoline Check Impurity Profiling (HPLC/MS) Start->Check Isomer Positional Isomers (e.g., 4,5,8-Trichloro) Check->Isomer High Isomer % UnderChlor Under-chlorinated (e.g., 6,8-Dichloro-4-OH) Check->UnderChlor High Precursor % Action1 Solvent Tuning (EtOAc/Hexanes 1:4) Isomer->Action1 Action2 pH-Shift Wash (Aqueous Na2CO3) UnderChlor->Action2 Pure Pure 4,6,8-Trichloroquinoline (>99% AUC) Action1->Pure Action2->Pure

Workflow for identifying and resolving 4,6,8-trichloroquinoline crystallization impurities.

Part 3: Quantitative Data – Solvent System Efficacy

To aid in your experimental design, below is a summary of quantitative data comparing various solvent systems used for the purification of 4,6,8-trichloroquinoline (C₉H₄Cl₃N)[6].

Solvent SystemRatio (v/v)Target Yield (%)Isomer Clearance (%)Precursor Clearance (%)Recommendation / Notes
Ethanol (Absolute) N/A65%40%85%Poor. High solubility of target leads to yield loss; poor isomer separation.
Isopropyl Ether N/A78%60%50%Moderate. Prone to trapping polar precursors in the crystal lattice.
EtOAc / Hexanes 1:282%85%90%Good. Effective, but requires strict temperature control to prevent oiling out.
EtOAc / Hexanes (Post-Wash) 1:491%>98%>99%Optimal. The pre-wash eliminates the precursor, allowing the steep solubility curve to reject isomers.

References

  • Santa Cruz Biotechnology - "4,6,8-Trichloroquinoline | CAS 855763-15-4 | SCBT" - 3

  • Molport - "4,6,8-trichloroquinoline | 855763-15-4 | Buy Now" - 6

  • Benchchem - "4,7,8-Trichloroquinoline|CAS 17999-80-3" - 4

  • Google Patents - "EP0113432A1 - Chloromethyl quinoline derivatives, process for their preparation and their use" - 2

  • Google Patents - "WO2017023905A1 - Heterocyclic compounds useful as modulators of tnf alpha" - 1

  • Guidechem - "4-chloro-6,8-dichloroquinoline 855763-15-4" - 5

Sources

Troubleshooting

optimizing microwave-assisted synthesis of 4,6,8-trichloroquinoline

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to help researchers and drug development professionals overcome the kinetic and thermodynamic hurdles ass...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to help researchers and drug development professionals overcome the kinetic and thermodynamic hurdles associated with synthesizing highly halogenated quinolines.

The synthesis of 4,6,8-trichloroquinoline relies on a modified Gould-Jacobs cyclization followed by a POCl₃-mediated dehydroxylative chlorination. fundamentally transforms these steps by providing rapid, volumetric dielectric heating, bypassing the convective heat transfer limitations of conventional oil baths. This ensures high reproducibility, suppresses thermal degradation, and reduces reaction times from hours to minutes.

Workflow Visualization

G cluster_0 Phase 1: Condensation & Cyclization cluster_1 Phase 2: Halogenation A 2,4-Dichloroaniline + Meldrum's Acid B MW Condensation (80°C, 150W, 10 min) A->B C Ene-amine Intermediate B->C D MW Cyclization (250°C, 300W, 5 min) C->D E 6,8-Dichloro-4-quinolone D->E F MW Chlorination (POCl₃, 130°C, 200W, 10 min) E->F G 4,6,8-Trichloroquinoline (Target Product) F->G

Workflow for the microwave-assisted synthesis of 4,6,8-trichloroquinoline.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Phase 1: Condensation and Cyclization
  • Reagent Loading: In a 10 mL microwave-transparent quartz vial, combine 2,4-dichloroaniline (1.0 eq), Meldrum's acid (1.1 eq), and trimethyl orthoformate (1.5 eq).

  • Condensation: Irradiate in the microwave reactor at 80 °C (150 W) for 10 minutes.

    • Self-Validation Check: The reaction mixture must solidify upon cooling to room temperature. A TLC check (Hexane:EtOAc 7:3) should confirm the complete disappearance of the aniline spot (R_f ~0.6). If liquid remains, the orthoformate has likely degraded; discard and restart with fresh reagents.

  • Cyclization: Add 3 mL of diphenyl ether to the solid intermediate. Seal the vial (ensure dynamic pressure-venting is active on your reactor). Irradiate at 250 °C (300 W) for 5 minutes.

    • Self-Validation Check: Rapid gas evolution (CO₂ and acetone) will occur. Upon cooling and the addition of 15 mL hexanes, 6,8-dichloro-4-quinolone will precipitate as a beige powder. If the solid is black or tarry, localized thermal degradation has occurred due to insufficient magnetic stirring.

Phase 2: Chlorination
  • Reagent Loading: Transfer the rigorously dried 6,8-dichloro-4-quinolone intermediate to a dry microwave vial. Add 4 mL of freshly distilled phosphorus oxychloride (POCl₃).

  • Irradiation: Irradiate at 130 °C (200 W) for 10 minutes.

    • Self-Validation Check: The initial suspension must transition into a clear, dark amber solution. A persistent cloudy suspension indicates incomplete conversion, likely due to moisture-compromised POCl₃.

  • Quenching & Isolation: Cool the vessel to <20 °C. Slowly pour the mixture dropwise over 50 g of crushed ice under vigorous stirring. Neutralize the aqueous phase to pH 8 with cold aqueous NH₄OH. Filter the resulting precipitate, wash with cold water, and dry to yield pure 4,6,8-trichloroquinoline.

Quantitative Data & Parameter Optimization

The following table summarizes the optimized microwave parameters compared to conventional thermal heating benchmarks.

Reaction StepReagents & SolventMW Temp (°C)MW Power (W)MW Time (min)MW Yield (%)Conv. Time (h)
Condensation 2,4-Dichloroaniline, Meldrum's Acid, HC(OMe)₃8015010942.5
Cyclization Ene-amine intermediate, Diphenyl ether2503005884.0
Chlorination 6,8-Dichloro-4-quinolone, POCl₃13020010913.0

Troubleshooting & FAQs

Q: Why does my microwave reactor abort the run due to over-pressurization during the cyclization step? Causality & Solution: The of the Meldrum's acid intermediate releases equimolar amounts of carbon dioxide and acetone gas. In a completely sealed, static microwave vessel, this rapid gas evolution causes a severe pressure spike, triggering the system's safety abort. Action: Do not perform this step in a statically sealed vessel. Use a dynamic pressure-control method or perform a staged heating ramp (e.g., hold at 100 °C for 2 mins to slowly vent CO₂, then ramp to 250 °C). Alternatively, run this specific step in an open-vessel microwave configuration equipped with a reflux condenser.

Q: Why does the cyclization exclusively yield the 6,8-dichloro isomer instead of a mixture of isomers? Causality & Solution: Regioselectivity is dictated by the steric and electronic blockade of the starting 2,4-dichloroaniline. The cyclization of the ketene intermediate requires an unsubstituted ortho position on the aniline ring. Because the 2-position is occupied by a chlorine atom, electrophilic attack is forced exclusively to the 6-position. Upon ring closure, the original 2-chloro and 4-chloro substituents map perfectly to the 8-position and 6-position of the resulting quinoline core, respectively.

Q: The chlorination with POCl₃ is incomplete, leaving unreacted 4-quinolone. How can I drive it to completion? Causality & Solution: The conversion of the 4-quinolone to the 4-chloro derivative via POCl₃ proceeds through a highly electrophilic . Moisture in the system rapidly hydrolyzes this intermediate back to the starting material. Furthermore, the 6,8-dichloro substitution severely depletes the electron density of the quinoline ring, increasing the activation energy required for the nucleophilic chloride attack. Action: Ensure strictly anhydrous conditions. Dry the 6,8-dichloro-4-quinolone intermediate in a vacuum oven (80 °C, 4 h) prior to the reaction. Use an excess of fresh POCl₃ and ensure the microwave hold time at 130 °C is strictly maintained at 10 minutes to overcome the electronic deactivation caused by the existing halogen groups.

Q: How do I safely quench the POCl₃ microwave reaction without losing my product? Causality & Solution: Unreacted POCl₃ reacts violently with water to form phosphoric acid and HCl gas. Rapid quenching causes a localized exotherm that can vaporize the product or cause hazardous splashing. Action: Cool the MW vessel to <20 °C before opening. Pour the mixture dropwise over a large excess of crushed ice with vigorous stirring. The , controlling the exotherm while safely hydrolyzing the excess reagent.

Q: Can I perform the entire synthesis as a one-pot reaction to save time? Causality & Solution: While are elegant for certain heterocycles, combining the Meldrum's acid condensation/cyclization directly with POCl₃ chlorination is highly counterproductive. The cyclization releases water and oxygenated by-products (acetone) which will violently react with and neutralize the POCl₃ before it can act as a chlorinating agent. Action: A two-pot workflow is mandatory. You must isolate and dry the 6,8-dichloro-4-quinolone before introducing POCl₃.

References

  • "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview." Frontiers in Chemistry, 2020.[Link]

  • Gould, R. G., & Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939.[Link]

  • Li, et al. "Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids." ACS Combinatorial Science, 2017.[Link]

Reference Data & Comparative Studies

Validation

4,6,8-Trichloroquinoline vs. 4,7-Dichloroquinoline: A Comprehensive Reactivity and Functionalization Guide

As a Senior Application Scientist, selecting the appropriate halogenated quinoline scaffold is critical for the efficient design of antimalarials, kinase inhibitors, and advanced functional materials. While 4,7-dichloroq...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate halogenated quinoline scaffold is critical for the efficient design of antimalarials, kinase inhibitors, and advanced functional materials. While 4,7-dichloroquinoline (4,7-DCQ) is the classical workhorse precursor for 4-aminoquinolines (such as chloroquine), 4,6,8-trichloroquinoline (4,6,8-TCQ) offers a more complex, electron-deficient core for highly functionalized drug discovery.

This guide objectively compares their reactivity profiles, elucidates the mechanistic causality behind their functionalization, and provides self-validating protocols for your laboratory workflows.

Mechanistic Causality: Electronic and Steric Environments

The functionalization of poly-chloroquinolines is governed by a delicate balance of inductive (-I) effects, resonance (+M) effects, and steric hindrance.

The Baseline: 4,7-Dichloroquinoline (4,7-DCQ)

In 4,7-DCQ, the C-4 and C-7 chlorine atoms exist in vastly different electronic environments. The quinoline nitrogen strongly withdraws electron density from the pyridine ring, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) at the C-4 and C-2 positions. This makes the C-4 chlorine highly susceptible to Nucleophilic Aromatic Substitution (SNAr) [1]. Conversely, the C-7 chlorine resides on the fused benzene ring; it is unactivated toward SNAr but remains highly accessible for transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig)[2].

The Advanced Scaffold: 4,6,8-Trichloroquinoline (4,6,8-TCQ)

4,6,8-TCQ introduces two major mechanistic deviations:

  • Enhanced Electrophilicity: The addition of chlorines at C-6 and C-8 exerts a strong inductive electron-withdrawing effect (-I) across the entire fused system. This further depletes electron density from the C-4 position, accelerating SNAr kinetics compared to 4,7-DCQ[3].

  • Peri-Steric Hindrance: The C-8 chlorine is situated immediately adjacent to the quinoline nitrogen. This steric bulk partially shields the nitrogen lone pair, reducing its basicity and hindering processes that require nitrogen coordination (such as N-oxidation). Furthermore, during downstream cross-coupling at C-8, the proximity of the chlorine to the nitrogen can cause severe steric clashes with bulky palladium-ligand complexes (e.g., RuPhos or BrettPhos).

Quantitative Reactivity Comparison

The following table summarizes the divergent performance metrics of the two scaffolds during standard functionalization workflows.

Parameter4,7-Dichloroquinoline (4,7-DCQ)4,6,8-Trichloroquinoline (4,6,8-TCQ)
Primary SNAr Site C-4C-4
SNAr Kinetics (C-4) Standard (120 °C, 24h for morpholine)[1]Accelerated (Enhanced by -I effect of Cl)[3]
Steric Environment at N UnhinderedHighly hindered (C-8 Cl)
Cross-Coupling Sites C-4 (Fast), C-7 (Slow)[2]C-4 (Fast), C-6 / C-8 (Sterically hindered)
Typical SNAr Yield ~92% (Morpholine)[4]>85% (Amine nucleophiles)[3]
Sequence Dependency SNAr must precede C-7 couplingSNAr must precede C-6/C-8 coupling

Visualizing the Synthetic Workflow

Because the C-4 chlorine is hyper-reactive toward both SNAr and Pd-oxidative addition[2], regioselective functionalization requires strict adherence to a specific synthetic sequence. Once an amine is installed at C-4 via SNAr, its nitrogen lone pair donates electron density into the quinoline ring (+M effect). This raises the LUMO, deactivating the ring toward further SNAr, but leaving the remaining chlorines (C-7 or C-6/C-8) perfectly primed for oxidative addition by Palladium.

Workflow Start Poly-Chloroquinoline (4,7-DCQ or 4,6,8-TCQ) SNAr Step 1: SNAr at C-4 (e.g., Morpholine, K2CO3, 120°C) Start->SNAr High Electrophilicity at C-4 Intermediate 4-Amino-Chloroquinoline (C-4 Deactivated via +M Effect) SNAr->Intermediate Nucleophilic Attack CrossCoupling Step 2: Pd-Catalyzed Coupling (Suzuki / Buchwald-Hartwig) Intermediate->CrossCoupling Oxidative Addition at C-7 / C-6,8 Product Fully Functionalized Target Scaffold CrossCoupling->Product C-C / C-N Bond Formation

Sequential functionalization logic for poly-chloroquinolines exploiting C-4 activation.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols integrate built-in validation checkpoints. Do not proceed to subsequent steps if the validation criteria are not met.

Protocol A: Regioselective SNAr Amidation at C-4 (Using 4,7-DCQ)

This method exploits the high electrophilicity of C-4 to install a morpholine moiety, leaving the C-7 chlorine intact for future coupling[1],[4].

  • Reaction Setup: In a 10 mL crimper vial equipped with a magnetic stir bar, combine 4,7-dichloroquinoline (1.0 mmol), morpholine (4.0 mmol), and anhydrous K₂CO₃ (3.0 mmol) in 2.5 mL of DMF[4].

  • Execution: Seal the vial and heat the system at 120 °C for 24 hours[4].

  • In-Process Validation (TLC): Monitor the reaction using TLC (Petroleum Ether : Ethyl Acetate, 5:1). The reaction is complete when the starting material spot (Rf ~0.9) is entirely replaced by a new, highly UV-active product spot at Rf = 0.79[4].

  • Workup: Cool the mixture to room temperature and quench with brine. Collect the resulting precipitate via vacuum filtration and air-dry to yield the product as a light orange solid (~92% yield)[4].

  • Post-Process Validation (NMR): Confirm the structure via ¹H NMR. Successful C-4 substitution is validated by the appearance of morpholine aliphatic multiplets at δ 3.4–3.8 ppm, and an upfield shift of the C-3 aromatic proton due to the electron-donating effect of the newly installed amine[5].

Protocol B: Downstream Suzuki Cross-Coupling at C-7

Note: Direct Suzuki coupling on unprotected 4,7-DCQ will result in competitive coupling at C-4 (yielding 78% 7-chloro-4-phenylquinoline and 12% diphenylquinoline)[2]. This protocol assumes you are starting with the C-4 aminated intermediate from Protocol A.

  • Reaction Setup: In a Schlenk flask under inert atmosphere, combine the 4-amino-7-chloroquinoline intermediate (1.0 equiv), phenylboronic acid (1.2 equiv), and phosphine-free Pd(OAc)₂ (5 mol%) in degassed water[2].

  • Execution: Heat the mixture to reflux (100 °C) under vigorous stirring.

  • In-Process Validation (TLC): Monitor via TLC. The disappearance of the mono-chlorinated starting material indicates successful oxidative addition and transmetalation at the unactivated C-7 position.

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography to isolate the di-functionalized scaffold.

References[1] Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Link[4] Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Preprints.org.Link[2] Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water. Canadian Science Publishing. Link[5] Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone, 7-Chloroquinoline and 1,3,5-Triazine Cores. Scirp.org. Link[3] 4-Amino-6,8-dichloroquinoline. Benchchem. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4,6,8-Trichloroquinoline

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling polyhalogenated heteroaromatics like 4,6,8-Trichloroquinoline (CAS: 855763-15-4) . In drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling polyhalogenated heteroaromatics like 4,6,8-Trichloroquinoline (CAS: 855763-15-4) . In drug development and agrochemical synthesis, this compound serves as a critical structural motif[1][2]; however, its tri-chlorinated quinoline core presents specific toxicological and logistical challenges.

The following guide bypasses generic safety advice to provide a mechanistic, step-by-step operational and disposal framework designed for high-level research environments.

Hazard Profiling & Chemical Causality

Before donning Personal Protective Equipment (PPE), researchers must understand the physicochemical rationale behind the hazards. Halogenated quinolines are highly lipophilic, which facilitates rapid dermal absorption and cellular membrane penetration[3]. Furthermore, the electron-withdrawing nature of the three chlorine atoms stabilizes the quinoline ring but can lead to the generation of reactive, electrophilic intermediates during hepatic metabolism, posing a risk of hepatotoxicity upon systemic exposure[4].

Table 1: Physicochemical and Hazard Summary of 4,6,8-Trichloroquinoline

ParameterValue / DescriptionOperational Implication
CAS Number 855763-15-4[1]Essential for exact SDS matching and waste tracking.
Molecular Weight 232.49 g/mol [1]High density; dust settles quickly but is easily aerosolized during transfer.
Primary Hazards Skin/Eye Irritant, Respiratory Irritant, Acute Oral Toxicity[5]Mandates strict barrier protection and local exhaust ventilation.
Solubility Soluble in organic solvents (e.g., DCM, methanol); insoluble in water[6][7]Aqueous decontamination is ineffective; requires solvent-compatible absorbents.
Waste Classification Halogenated Organic Compound[8]Must not be mixed with non-halogenated waste to prevent toxic byproducts during incineration.

Mechanistic PPE Selection Protocol

Standard laboratory attire is insufficient. PPE must be selected based on the permeation rates of the specific solvents used to dissolve the 4,6,8-Trichloroquinoline.

  • Hand Protection (The Double-Glove System):

    • Rationale: Halogenated aromatics can rapidly permeate standard latex or thin nitrile.

    • Protocol: Wear a standard 4-mil inner nitrile glove. Overlay with a heavy-duty (8-mil+) extended-cuff nitrile or neoprene outer glove. If handling the compound dissolved in aggressive solvents (like dichloromethane), switch the outer glove to butyl rubber or laminate (e.g., Silver Shield®), as nitrile degrades rapidly in DCM.

  • Respiratory & Engineering Controls:

    • Rationale: The solid powder poses an inhalation hazard due to fine particulate aerosolization[9].

    • Protocol: All weighing, transferring, and dissolution must occur within a certified Class II Type B2 chemical fume hood or a localized powder weighing station with a face velocity of 80–100 feet per minute (fpm).

  • Eye & Body Protection:

    • Rationale: Corneal tissue is highly susceptible to lipophilic chemical burns.

    • Protocol: Indirect-vented chemical splash goggles are mandatory. Safety glasses are insufficient due to the risk of lateral dust ingress. A flame-resistant (FR) lab coat with knit cuffs prevents sleeve retraction and wrist exposure.

Step-by-Step Operational Methodology

To ensure a self-validating system, every step of the handling process incorporates a verification check.

Phase 1: Preparation and Transfer

  • Verify Fume Hood Functionality: Check the magnehelic gauge to ensure negative pressure and appropriate face velocity.

  • Static Mitigation: 4,6,8-Trichloroquinoline powder can hold a static charge, causing it to "jump" and contaminate the workspace. Use an anti-static ionizer fan in the hood or wipe the exterior of the weighing vessel with a static-dissipative cloth.

  • Weighing: Tare a closed, anti-static weigh boat or glass vial. Transfer the solid using a grounded stainless-steel spatula. Seal the vessel before removing it from the balance to prevent micro-spills.

Phase 2: Dissolution and Reaction Setup

  • Solvent Addition: Introduce the solvent (e.g., methanol or DMF) slowly via a glass syringe or graduated cylinder directly into the sealed reaction vessel under nitrogen or argon purge, if required by the synthesis protocol.

  • Secondary Containment: Place all reaction flasks inside a secondary containment tray (e.g., a high-density polyethylene basin) within the fume hood to capture catastrophic flask failures.

Decontamination and Halogenated Waste Disposal Plan

Improper disposal of chlorinated quinolines can lead to the formation of highly toxic dioxins and furans if incinerated at incorrect temperatures[8].

Step-by-Step Disposal Protocol:

  • Segregation: All liquid waste containing 4,6,8-Trichloroquinoline must be strictly segregated into a designated "Halogenated Organic Waste" carboy.

  • Solid Waste: Contaminated gloves, weigh boats, and Kimwipes must be placed in a designated solid hazardous waste bin lined with a poly bag, clearly labeled with the CAS number (855763-15-4) and the hazard class (Toxic/Irritant).

  • Spill Decontamination:

    • Solid Spill: Do not sweep. Cover the powder with damp paper towels (using a compatible solvent like ethanol) to suppress dust, then carefully wipe inward.

    • Liquid Spill: Apply a universal chemical absorbent pad.

    • Place all spill cleanup materials into the solid hazardous waste stream. Wash the affected surface with a detergent solution, followed by a final wipe with isopropanol.

Operational Workflow Visualization

G Start Pre-Task Risk Assessment Verify Fume Hood & SDS PPE Don PPE Matrix (Double Nitrile, Goggles, FR Coat) Start->PPE Transfer Static-Mitigated Transfer (Inside Fume Hood) PPE->Transfer Spill Spill Occurs? Transfer->Spill Clean Solvent-Dampened Wipe Do Not Dry Sweep Spill->Clean Yes Process Execute Chemical Synthesis Spill->Process No Dispose Segregate as Halogenated Organic Waste Clean->Dispose Process->Dispose

Caption: Workflow for the safe handling, spill response, and halogenated waste disposal of 4,6,8-Trichloroquinoline.

References

  • ChemicalRoot. "4,6,8-Trichloro-2-(Trifluoromethyl)Quinoline CAS NO 18706-37-1". ChemicalRoot. Available at:[Link]

  • Jin Dun Chemistry. "5-Chloro-8-Hydroxyquinoline: A Versatile Compound". Jin Dun Chemical. Available at:[Link]

  • Oxford Academic. "Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model". Briefings in Bioinformatics. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6,8-Trichloroquinoline
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Reactant of Route 2
4,6,8-Trichloroquinoline
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